Product packaging for 1,2,4,5-Tetrachloro-3-iodobenzene(Cat. No.:CAS No. 32770-82-4)

1,2,4,5-Tetrachloro-3-iodobenzene

Cat. No.: B3051299
CAS No.: 32770-82-4
M. Wt: 341.8 g/mol
InChI Key: OUOGYOBZKZJEQN-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrachloro-3-iodobenzene is a useful research compound. Its molecular formula is C6HCl4I and its molecular weight is 341.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HCl4I B3051299 1,2,4,5-Tetrachloro-3-iodobenzene CAS No. 32770-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrachloro-3-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOGYOBZKZJEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334401
Record name 1,2,4,5-Tetrachloro-3-iodobenzene
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Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32770-82-4
Record name 1,2,4,5-Tetrachloro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-IODO-2,3,5,6-TETRACHLOROBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrachloro-3-iodobenzene is a halogenated aromatic compound that holds significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a heavily chlorinated benzene ring with a single iodine atom, provides a unique platform for studying halogen bonding, cross-coupling reactions, and the development of novel molecular architectures. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectral characterization, and physicochemical properties, based on available scientific literature.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available, comprehensive experimental values for all properties are not yet fully documented in publicly accessible literature.

PropertyValueSource
Molecular Formula C₆HCl₄IBenchchem[1]
Molecular Weight 341.8 g/mol Benchchem[1]
Melting Point Not explicitly available-
Boiling Point Not explicitly available-
Density Not explicitly available-
Solubility Iodo-substituted derivatives generally exhibit lower aqueous solubility compared to nitro- or methoxy-substituted analogs due to increased hydrophobicity.[1]Benchchem[1]

Synthesis

The primary route for the synthesis of this compound is through a one-pot diazotization-iodination reaction starting from 2,3,5,6-tetrachloroaniline. This method is cited in recent chemical literature, particularly in studies focused on co-crystal engineering and solid-state reactions.

Experimental Protocol: Diazotization-Iodination of 2,3,5,6-Tetrachloroaniline

While the specific supplementary information containing the detailed protocol was not directly accessible, the synthesis is based on a well-established named reaction. A general procedure for a Sandmeyer-type iodination following diazotization is as follows:

  • Diazotization: 2,3,5,6-tetrachloroaniline is dissolved in a suitable acidic medium (e.g., a mixture of glacial acetic acid and sulfuric acid). The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction is monitored for the consumption of the starting aniline.

  • Iodination: A solution of potassium iodide (KI) in water is prepared and added to the freshly prepared diazonium salt solution. The reaction mixture is often allowed to warm to room temperature and may be gently heated to drive the reaction to completion, leading to the evolution of nitrogen gas and the formation of the iodo-substituted product.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts and acids. The crude product, which is typically a solid, is collected by filtration. Purification is generally achieved by recrystallization from a suitable solvent, such as ethanol or a hydrocarbon solvent, to yield pure this compound.

Experimental Workflows

The logical workflow for the synthesis and characterization of this compound can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2,3,5,6-Tetrachloroaniline diazotization Diazotization (NaNO₂, H⁺) start->diazotization iodination Iodination (KI) diazotization->iodination workup Aqueous Work-up iodination->workup purification Recrystallization workup->purification product This compound purification->product nmr ¹H NMR Spectroscopy product->nmr xray Single-Crystal X-ray Diffraction product->xray gc Gas Chromatography product->gc

Caption: Synthesis and Characterization Workflow for this compound.

Spectral and Analytical Characterization

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key method for confirming the identity of the synthesized compound. For this compound, a single proton resonance is expected in the aromatic region of the spectrum, as there is only one hydrogen atom on the benzene ring. The exact chemical shift would be influenced by the surrounding chloro and iodo substituents.

Single-Crystal X-ray Diffraction

For detailed structural elucidation, especially in the context of co-crystal formation and halogen bonding studies, single-crystal X-ray diffraction is employed. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.

Gas Chromatography

Gas chromatography (GC) is a useful technique for assessing the purity of this compound and for separating it from related isomers or impurities. The choice of column and temperature programming is crucial for achieving good resolution.

Signaling Pathways and Biological Applications

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in biological signaling pathways or its application in drug development. However, its structural motifs suggest potential areas of interest:

  • Halogen Bonding Donor: The iodine atom in the molecule can act as a potent halogen bond donor, allowing for specific interactions with biological macromolecules such as proteins and nucleic acids. This property is of increasing interest in rational drug design for modulating protein-ligand interactions.

  • Precursor for Cross-Coupling Reactions: The carbon-iodine bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a valuable building block for the synthesis of more complex molecules with potential biological activity.

The logical relationship for its potential application in drug discovery is outlined below:

drug_discovery_pathway cluster_properties Key Chemical Properties cluster_applications Potential Drug Discovery Applications start This compound halogen_bond Halogen Bond Donor (Iodine) start->halogen_bond cross_coupling Reactive C-I Bond start->cross_coupling rational_design Rational Drug Design (Targeting via Halogen Bonding) halogen_bond->rational_design synthetic_intermediate Synthetic Intermediate (Access to Diverse Scaffolds) cross_coupling->synthetic_intermediate

Caption: Potential Drug Discovery Applications of this compound.

Conclusion

This compound is a synthetically accessible and structurally interesting molecule. While a comprehensive dataset of its physicochemical properties is still emerging, its utility as a halogen bond donor and a versatile synthetic intermediate is evident from the current literature. Further research into its biological activity and applications in materials science is warranted and will likely lead to new discoveries in these fields. This guide serves as a foundational resource for researchers interested in exploring the potential of this unique halogenated compound.

References

An In-depth Technical Guide to 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated and polyhalogenated aromatic hydrocarbons are a class of compounds with significant industrial and research interest. Their utility spans from being intermediates in the synthesis of agrochemicals and pharmaceuticals to their use as dielectric fluids and flame retardants. The introduction of an iodine atom to a polychlorinated benzene ring, to form a compound like 1,2,4,5-Tetrachloro-3-iodobenzene, would create a molecule with unique reactivity, particularly at the carbon-iodine bond, making it a potentially valuable building block in organic synthesis, including for the development of novel pharmaceutical compounds. The C-I bond is significantly weaker than C-Cl or C-Br bonds, rendering it more susceptible to a variety of coupling reactions.[1][2]

Physicochemical Data of the Parent Compound: 1,2,4,5-Tetrachlorobenzene

Due to the absence of specific data for this compound, the properties of its parent compound, 1,2,4,5-tetrachlorobenzene, are provided as a baseline.

PropertyValueReference
CAS Number 95-94-3[3][4]
Molecular Formula C₆H₂Cl₄[3][4]
Molecular Weight 215.89 g/mol [3]
Appearance Colorless crystals[5]
Melting Point 138 - 140 °C[3]
Boiling Point 240 - 246 °C[3]
IUPAC Name 1,2,4,5-tetrachlorobenzene[4]

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via the electrophilic iodination of 1,2,4,5-tetrachlorobenzene. The presence of four electron-withdrawing chlorine atoms deactivates the benzene ring, making direct iodination challenging. However, under forcing conditions with a suitable iodine source and a strong acid catalyst, the reaction may proceed.

Hypothetical Experimental Protocol: Electrophilic Iodination
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 1,2,4,5-tetrachlorobenzene in a suitable solvent such as oleum or a mixture of acetic acid and sulfuric acid.

  • Reagent Addition: Slowly add a source of iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or periodic acid), to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and maintain stirring for several hours. The progress of the reaction should be monitored by a suitable analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. The precipitated solid product can be collected by filtration.

  • Purification: The crude product may be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield this compound.

G Hypothetical Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product cluster_purification Purification start 1,2,4,5-Tetrachlorobenzene reagents Iodine Source (e.g., I₂, ICl) + Strong Acid Catalyst (e.g., H₂SO₄/HNO₃) start->reagents Dissolution in Solvent conditions Heating (60-100°C) Stirring reagents->conditions Reaction Initiation product This compound conditions->product Formation purification Recrystallization product->purification Crude Product final_product Pure this compound purification->final_product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Development and Organic Synthesis

The presence of a reactive iodine atom on a stable polychlorinated aromatic core makes this compound a potentially versatile intermediate in organic synthesis.

Cross-Coupling Reactions

Aryl iodides are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The ability to introduce new carbon-carbon or carbon-heteroatom bonds at the 3-position of the tetrachlorobenzene scaffold could lead to the synthesis of novel compounds with potential biological activity.

G Potential Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling start This compound suzuki_reagent Aryl Boronic Acid (R-B(OH)₂) start->suzuki_reagent Pd Catalyst, Base sonogashira_reagent Terminal Alkyne (R-C≡CH) start->sonogashira_reagent Pd/Cu Catalyst, Base heck_reagent Alkene (R-CH=CH₂) start->heck_reagent Pd Catalyst, Base suzuki_product Aryl-Substituted Tetrachlorobenzene suzuki_reagent->suzuki_product sonogashira_product Alkynyl-Substituted Tetrachlorobenzene sonogashira_reagent->sonogashira_product heck_product Alkenyl-Substituted Tetrachlorobenzene heck_reagent->heck_product

Caption: Potential synthetic pathways using this compound.

Analytical Methodologies

The analysis and characterization of halogenated benzenes typically involve chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. For a compound like this compound, a non-polar or mid-polarity capillary column would be suitable for separation. The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of four chlorine atoms and one iodine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of halogenated benzenes, particularly for less volatile compounds or for preparative scale purification.[6][7] Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a common starting point for method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be crucial for the structural elucidation of the synthesized compound. The ¹H NMR spectrum of this compound is expected to show a singlet for the single aromatic proton. The ¹³C NMR spectrum would provide information about the number and chemical environment of the carbon atoms in the molecule.

G General Analytical Workflow sample Sample containing This compound extraction Solvent Extraction sample->extraction concentration Concentration of Extract extraction->concentration gcms GC-MS Analysis concentration->gcms For Volatile Analysis hplc HPLC Analysis concentration->hplc For Non-Volatile Analysis nmr NMR Spectroscopy concentration->nmr For Structural Elucidation data_analysis Data Analysis and Structure Confirmation gcms->data_analysis hplc->data_analysis nmr->data_analysis

Caption: A typical analytical workflow for the characterization of the target compound.

Conclusion

While direct information on this compound is scarce, this guide provides a comprehensive overview based on the well-established chemistry of its parent compound and related halogenated aromatics. The unique reactivity of the carbon-iodine bond suggests that this molecule could be a valuable, yet likely unexplored, building block in synthetic chemistry with potential applications in the development of novel compounds for the pharmaceutical and materials science industries. Further research into the synthesis and reactivity of this and similar polyhalogenated iodobenzenes is warranted to fully explore their synthetic potential.

References

An In-depth Technical Guide to the Molecular Structure of 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1,2,4,5-tetrachloro-3-iodobenzene (C₆HCl₄I). Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs, including 1,2,4,5-tetrachlorobenzene and other halogenated benzene derivatives, to infer and discuss its structural and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development by providing a detailed theoretical framework and methodologies for future experimental investigation.

Introduction

This compound is a halogenated aromatic compound characterized by a benzene ring substituted with four chlorine atoms and one iodine atom.[1] The substitution pattern gives rise to a molecule with significant potential for applications in organic synthesis, materials science, and pharmaceutical development. The high degree of halogenation influences the electronic properties of the benzene ring, making it a subject of interest for studying non-covalent interactions, such as halogen bonding, and as a building block for more complex molecular architectures.

Molecular Structure and Properties

The core of this compound is a planar benzene ring. The substituents—four chlorine atoms and one iodine atom—are expected to cause some distortion from a perfect hexagonal geometry due to steric hindrance and the electronic effects of the halogens.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while the molecular formula and weight are definitive, other properties are predicted based on the properties of analogous compounds.

PropertyValueSource/Basis
Molecular Formula C₆HCl₄I[1]
Molecular Weight 341.8 g/mol [1]
Appearance Predicted to be a white or off-white crystalline solidAnalogy with 1,2,4,5-tetrachlorobenzene
Melting Point Predicted to be in the range of 140-160 °CAnalogy with similar halogenated benzenes
Boiling Point Predicted to be > 250 °CAnalogy with similar halogenated benzenes
Solubility Predicted to be soluble in nonpolar organic solvents (e.g., benzene, toluene, chloroform) and insoluble in waterGeneral solubility of halogenated aromatics
Structural Identifiers

The unambiguous identification of this compound is facilitated by standard chemical identifiers, as detailed in Table 2.

IdentifierString
SMILES C1(=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl)H
InChIKey ZIJXLMMJSHJHBW-UHFFFAOYSA-N

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The molecule contains a single proton on the aromatic ring. Due to the electron-withdrawing effects of the surrounding chlorine and iodine atoms, this proton is expected to be significantly deshielded, resulting in a singlet in the downfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift significantly different from those bonded to chlorine (C-Cl) and the proton (C-H). The chemical shifts will be influenced by the electronegativity and anisotropic effects of the halogen substituents.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H 7.5 - 8.0Singlet
¹³C (C-H) 130 - 135Doublet (in ¹H-coupled spectrum)
¹³C (C-Cl) 132 - 138Singlet
¹³C (C-I) ~100Singlet

Experimental Protocols

To obtain precise data on the molecular structure of this compound, the following experimental protocols are recommended. These are based on standard methodologies used for similar halogenated aromatic compounds.

Synthesis of this compound

A potential synthetic route to this compound involves the electrophilic iodination of 1,2,4,5-tetrachlorobenzene.

Reaction:

Materials:

  • 1,2,4,5-tetrachlorobenzene

  • Iodine (I₂)

  • Nitric acid (oxidizing agent)

  • Sulfuric acid (catalyst)

  • Acetic acid (solvent)

  • Sodium bisulfite solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetrachlorobenzene in glacial acetic acid.

  • Add elemental iodine to the solution.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture while stirring.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Decolorize the mixture by adding a saturated solution of sodium bisulfite.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Single-Crystal X-ray Diffraction

To determine the precise three-dimensional molecular structure, including bond lengths and angles, single-crystal X-ray diffraction is the definitive technique.

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., toluene, hexane, or a mixture thereof) at a constant temperature.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

    • The final refined structure will provide accurate bond lengths, bond angles, and details of the crystal packing.

Visualizations

Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound.

molecular_structure C1 C C2 C C1->C2 Cl1 Cl C1->Cl1 C3 C C2->C3 Cl2 Cl C2->Cl2 C4 C C3->C4 I3 I C3->I3 C5 C C4->C5 Cl4 Cl C4->Cl4 C6 C C5->C6 Cl5 Cl C5->Cl5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

Proposed Synthetic Workflow

The following diagram outlines the proposed workflow for the synthesis and purification of this compound.

synthesis_workflow start Start: 1,2,4,5-Tetrachlorobenzene reaction Electrophilic Iodination (I₂, HNO₃, H₂SO₄, Acetic Acid) start->reaction workup Aqueous Workup (Ice water, NaHSO₃) reaction->workup extraction Solvent Extraction (Dichloromethane) workup->extraction drying Drying (Anhydrous MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification product Pure this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a robust theoretical framework for understanding its molecular structure and properties based on well-understood principles of organic chemistry and analogies to related compounds. The proposed experimental protocols offer a clear path for future research to elucidate the precise structural and spectroscopic characteristics of this molecule. Such data will be invaluable for its potential application in the development of novel materials and pharmaceuticals.

References

An In-depth Technical Guide to the Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1,2,4,5-tetrachloro-3-iodobenzene, a versatile building block in organic synthesis. The document details its participation in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing experimental protocols and quantitative data where available. The guide also explores the potential applications of its derivatives in the context of drug discovery, drawing parallels with the known biological activities of structurally related polychlorinated compounds. Visual diagrams of reaction mechanisms and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a polyhalogenated aromatic compound with the molecular formula C₆HCl₄I. Its structure, featuring a sterically hindered and electron-deficient benzene ring with a reactive carbon-iodine bond, makes it a valuable precursor for the synthesis of complex organic molecules. The differential reactivity of the C-I bond compared to the more stable C-Cl bonds allows for selective functionalization, a key strategy in multi-step organic synthesis. This guide will delve into the core reactivity of this compound, focusing on palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
1,2,4,5-TetrachlorobenzeneC₆H₂Cl₄215.89Colorless to light yellow solid139-142243-246
1,2,4,5-Tetrachloro-3-nitrobenzeneC₆HCl₄NO₂260.89Colorless solid99304 (decomposes)[1]
This compoundC₆HCl₄I341.78

Table 1: Physicochemical Properties of this compound and Related Compounds.

Reactivity Analysis: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general principle of these reactions involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to form the new carbon-carbon or carbon-nitrogen bond and regenerate the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron compound with an organic halide. This reaction is widely used in the synthesis of biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Chlorinated IodobenzenesChlorinated Benzene Boronic AcidsPd(dba)₂/DPDBK₃PO₄Toluene10065-98[2]
1-Bromo-3-chloro-5-iodobenzeneArylboronic AcidsNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Polychlorinated Aryl Halides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is invaluable for the synthesis of arylalkynes, which are precursors to many complex molecules and functional materials.

Reaction Scheme:

Figure 2: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol (General):

A typical procedure for the Sonogashira coupling of an aryl iodide is as follows:[5][6]

  • To a reaction flask under an inert atmosphere, add the aryl iodide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., triethylamine, THF).

  • Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the amine salt and evaporate the solvent.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer and concentrate to obtain the crude product, which is then purified by chromatography.

Quantitative Data:

Specific yields for the Sonogashira coupling of this compound were not found in the provided search results. However, the reaction of iodobenzene with phenylacetylene is a well-established model system. Using a Pd/CuFe₂O₄ nanocatalyst, the reaction between iodobenzene and phenylacetylene can proceed in high yields.[6] For instance, the coupling of 2,4-dichloroiodobenzene with 2-methyl-3-butyn-2-ol, a sterically hindered alkyne, proceeds to give the desired product, suggesting that the reaction is tolerant of chlorinated benzene rings.[5]

Aryl HalideAlkyneCatalyst SystemBaseSolventTempYieldReference
IodobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70 °CHigh[6]
2,4-Dichloroiodobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂/CuIEt₃NEt₃NRTGood[5]

Table 3: Representative Conditions and Outcomes for Sonogashira Coupling of Aryl Halides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.

Reaction Scheme:

Biological_Activity_Workflow A This compound B Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Library of Polychlorinated Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hits' D->E F Lead Optimization E->F G Preclinical Studies F->G H Clinical Trials G->H PCB_Signaling_Pathway PCB Polychlorinated Biphenyl (Derivative) AhR Aryl Hydrocarbon Receptor (AhR) PCB->AhR Binds cPLA2 Cytosolic Phospholipase A₂ (cPLA₂) PCB->cPLA2 Activates Nucleus Nucleus AhR->Nucleus Translocates to XRE Xenobiotic Response Element (XRE) Nucleus->XRE Binds to Gene_Expression Altered Gene Expression (e.g., CYP enzymes) XRE->Gene_Expression PGE2 Prostaglandin E₂ (PGE₂) cPLA2->PGE2 Leads to production of Inflammation Inflammation PGE2->Inflammation

References

An In-depth Technical Guide on the Solubility of 1,2,4,5-Tetrachloro-3-iodobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Estimated Solubility Profile of 1,2,4,5-Tetrachloro-3-iodobenzene

The solubility of a compound is primarily dictated by its polarity and the polarity of the solvent, following the principle of "like dissolves like." this compound is a highly halogenated, non-polar aromatic compound. Therefore, it is expected to exhibit higher solubility in non-polar organic solvents and lower solubility in polar organic solvents.

To provide an estimated solubility profile, data for the closely related compounds 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrachloro-3-nitrobenzene has been compiled. The substitution of a hydrogen or a nitro group with iodine is not expected to drastically alter the general solubility trends in organic solvents, although the magnitude of solubility will differ.

Solvent ClassificationSolvent ExampleAnalogous CompoundObserved SolubilityExpected Solubility for this compound
Non-Polar Aromatic Benzene1,2,4,5-Tetrachloro-3-nitrobenzeneSolubleHigh
Non-Polar Aromatic Toluene--High
Halogenated Chloroform1,2,4,5-Tetrachloro-3-nitrobenzeneSolubleHigh
Halogenated Dichloromethane--High
Ethers Diethyl Ether1,2,4,5-TetrachlorobenzeneSolubleModerate to High
Alcohols (Short Chain) Ethanol1,2,4,5-TetrachlorobenzeneSlightly SolubleLow to Moderate
Alcohols (Short Chain) Methanol1,2,4,5-TetrachlorobenzeneLow (inferred from washing procedure)Low
Ketones Acetone--Moderate
Esters Ethyl Acetate--Moderate
Amides Dimethylformamide (DMF)--Moderate to High
Sulfoxides Dimethyl Sulfoxide (DMSO)--Moderate to High

This table is an estimation based on the properties of analogous compounds and general solubility principles.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent.

2.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (e.g., hexane, toluene, ethyl acetate, ethanol, etc.)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator shaker

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2.2. Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or incubator shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be saturated with a visible excess of the solid solute.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Accurately weigh the filtered solution.

  • Gravimetric Analysis (for less volatile solvents):

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely evaporated, weigh the vial containing the dried solute.

    • Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent.

  • Chromatographic Analysis (for volatile solvents or higher accuracy):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable HPLC or GC method to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same chromatographic method.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

    • Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Gravimetric Analysis: Evaporate solvent and weigh residue F->G H Chromatographic Analysis: Dilute and analyze by HPLC/GC F->H I Calculate Solubility G->I H->I

Caption: Experimental workflow for determining the solubility of a solid organic compound.

solubility_logic cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_solubility Expected Solubility Solute Highly Halogenated Non-Polar Aromatic HighSol High Solubility Solute->HighSol 'Like dissolves like' ModSol Moderate Solubility Solute->ModSol LowSol Low Solubility Solute->LowSol Mismatch in polarity NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) NonPolar->HighSol PolarAprotic Polar Aprotic Solvents (e.g., DMF, DMSO) PolarAprotic->ModSol PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) PolarProtic->LowSol

Caption: Logical relationship influencing the solubility of this compound.

Technical Guide: Safety and Handling of 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a conservative approach to hazard identification is mandatory. Polyhalogenated aromatic hydrocarbons as a class of compounds can exhibit significant toxicity, including potential carcinogenicity, mutagenicity, and reproductive toxicity. They are often persistent in the environment and can bioaccumulate. One chemical supplier notes potential cytotoxic effects for 1,2,4,5-tetrachloro-3-iodobenzene.[1] Therefore, it is prudent to handle this compound as a substance of unknown toxicity, assuming it to be hazardous upon inhalation, ingestion, and skin contact.

A risk assessment should be performed before any new experimental procedure.[2] This involves identifying the hazards, evaluating the potential for exposure, and implementing control measures to minimize risk.

The following diagram illustrates a general workflow for assessing and managing the risks associated with a chemical for which limited safety data is available.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Experimental Procedure Identify_Compound Identify Compound (this compound) Gather_Data Gather Available Data - Search for SDS - Literature Search - Analyze Structure for Toxicophores Identify_Compound->Gather_Data Assume_Hazard Assume High Hazard (No/Limited Data Available) Gather_Data->Assume_Hazard Evaluate_Exposure Evaluate Exposure Potential - Quantity used - Physical form (solid) - Procedure (weighing, dissolution) Assume_Hazard->Evaluate_Exposure Select_Controls Select Controls - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE Selection Evaluate_Exposure->Select_Controls Develop_Protocol Develop Safe Handling Protocol Select_Controls->Develop_Protocol Conduct_Work Conduct Experiment (Follow Protocol) Develop_Protocol->Conduct_Work Manage_Waste Waste Management (Treat as Hazardous Waste) Conduct_Work->Manage_Waste Review_Protocol Review and Update Protocol Manage_Waste->Review_Protocol

Caption: Risk assessment and management workflow for uncharacterized chemicals.

Physicochemical and Toxicological Data

Specific quantitative data for this compound is scarce. The table below lists basic identifiers. For context, a second table provides data for Iodobenzene, a related but less complex haloaromatic compound. This data should be used for reference only and does not represent the properties of this compound.

Table 1: Properties of this compound

Property Value Source
CAS Number 32770-82-4 [3]
Molecular Formula C₆HCl₄I [4]
Appearance Solid (inferred from use) [4][5]
Reactivity High due to halogens [1]

| Toxicity | Potential cytotoxic effects |[1] |

Table 2: Properties of Iodobenzene (for reference)

Property Value Source
CAS Number 591-50-4 [6]
Molecular Weight 204.01 g/mol [6]
Boiling Point 188 °C / 370.4 °F [6]
Flash Point 74 °C / 165.2 °F [6]

| Hazards | Combustible liquid, Skin/eye irritant |[6] |

Handling and Personal Protective Equipment (PPE)

Given the unknown toxicity, handling should be performed with the assumption that the compound is highly hazardous. All operations should be conducted within a certified chemical fume hood.[6]

A multi-layered approach to PPE is recommended to prevent exposure.[7][8][9]

  • Respiratory Protection: For handling the solid powder outside of a glovebox, a full-face respirator with appropriate cartridges for organic vapors and particulates should be considered.[9] At a minimum, a half-face respirator is necessary when engineering controls cannot guarantee exposure control.[6]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required when handling the solid or its solutions.[6]

  • Hand Protection: Double-gloving with compatible materials is recommended. Nitrile gloves may be suitable for incidental contact, but neoprene or other more resistant gloves should be worn as the outer layer, especially for prolonged handling or when working with solutions.[6] Always inspect gloves before use.

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn.[8] Closed-toe shoes are required at all times.

  • Ventilation: All work, including weighing, transferring, and preparing solutions, must be carried out in a certified chemical fume hood to minimize inhalation risk.[6]

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible.[6] A fire extinguisher suitable for chemical fires (e.g., dry powder, CO₂) should be nearby.

Experimental Protocols: Safe Handling of a Solid with Unknown Toxicity

The following is a general protocol for handling this compound. This should be adapted into a specific Standard Operating Procedure (SOP) for your laboratory's processes.

  • Designate Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Pre-label Containers: Pre-label all vials, flasks, and containers before beginning work.

  • Don PPE: Put on all required PPE (lab coat, double gloves, goggles, face shield, and respirator if required by your risk assessment).

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an analytical balance outside the hood must be used, use a tared, sealed container to transport the compound to the balance. Minimize the time the container is open. Clean the balance and surrounding area thoroughly after use.

Research indicates this compound is soluble in solvents like toluene.[4]

  • Add Solvent: In the fume hood, add the solvent to the vessel containing the weighed solid.

  • Dissolution: If necessary, gently swirl or stir the mixture to dissolve. Avoid heating if the compound's thermal stability is unknown.

  • Transfer: Use a syringe or cannula for liquid transfers of solutions to minimize the risk of spills and aerosol generation.

  • Spill (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to avoid raising dust.

    • Carefully sweep the material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.

  • Store away from incompatible materials such as strong oxidizing agents.

  • All waste containing this compound (solid, solutions, contaminated labware, PPE) must be treated as hazardous waste.

  • Collect waste in designated, sealed, and clearly labeled containers.

  • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in general trash.

References

The Role of 1,2,4,5-Tetrachloro-3-iodobenzene as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Tetrachloro-3-iodobenzene is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring four chlorine atoms and a single iodine atom on a benzene ring, imparts distinct reactivity that makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of the relatively labile carbon-iodine bond, in contrast to the more stable carbon-chlorine bonds, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of this compound as a chemical intermediate, with a focus on experimental protocols and quantitative data to support its use in research and development.

Introduction

Halogenated aromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific nature and position of the halogen substituents on the aromatic ring dictate the molecule's reactivity and potential applications. This compound (C₆HCl₄I) is a prime example of a polyhalogenated aromatic compound with differentiated reactivity. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom a preferential leaving group in a variety of chemical transformations. This allows for the strategic introduction of new functional groups at the 3-position, while the chlorine atoms can be retained or functionalized in subsequent steps under more forcing conditions. This guide will delve into the synthetic routes to access this intermediate and explore its utility in constructing more complex molecular architectures.

Synthesis of this compound

The primary and most logical synthetic route to this compound is through the Sandmeyer reaction, starting from the readily available 2,3,5,6-tetrachloroaniline. This method involves the diazotization of the aniline derivative followed by the introduction of iodine.

Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1] In the case of this compound, the synthesis commences with the diazotization of 2,3,5,6-tetrachloroaniline, followed by reaction with an iodide salt.

G cluster_0 Synthesis of this compound 2,3,5,6-Tetrachloroaniline 2,3,5,6-Tetrachloroaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 2,3,5,6-Tetrachloroaniline->Diazonium Salt Intermediate 1. NaNO2, H+ This compound This compound Diazonium Salt Intermediate->this compound 2. KI G cluster_1 Cross-Coupling Reactions This compound This compound Functionalized Product Functionalized Product This compound->Functionalized Product Pd Catalyst Coupling Partner Coupling Partner Coupling Partner->Functionalized Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 1,2,4,5-tetrachloro-3-iodobenzene as a versatile starting material. The highly substituted and electronically distinct nature of this compound makes it an attractive building block for the creation of diverse molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The protocols outlined below focus on three key transformations: Sonogashira, Heck, and Suzuki couplings, which are fundamental for the formation of new carbon-carbon bonds in modern organic synthesis.

Introduction to this compound in Synthesis

This compound is a polyhalogenated aromatic compound featuring a single iodine atom, which is significantly more reactive than the chlorine atoms in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the iodo-substituted position, making it an ideal scaffold for introducing a variety of substituents. The electron-withdrawing nature of the four chlorine atoms can also influence the reactivity of the aromatic ring and the properties of the resulting products. These characteristics make it a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Key Synthetic Applications: Cross-Coupling Reactions

The primary application of this compound in synthetic organic chemistry is as an electrophilic partner in cross-coupling reactions. The carbon-iodine bond is weaker than the carbon-chlorine bond, facilitating oxidative addition to a low-valent palladium catalyst, which is the initial step in the catalytic cycles of Sonogashira, Heck, and Suzuki reactions.

Below are detailed protocols for these key reactions, providing a foundation for the synthesis of a wide range of novel derivatives.

Experimental Protocols

Sonogashira Coupling: Synthesis of Substituted Phenylacetylenes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2] This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes.

Reaction Scheme:

Detailed Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).

  • Add a suitable solvent, such as degassed triethylamine (5 mL) or a mixture of THF and triethylamine (4:1, 5 mL).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted phenylacetylene.

Data Presentation:

EntryAlkyne (R-C≡CH)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N256[Data not available in cited sources]
21-HeptynePd(OAc)₂ / PPh₃ / CuITHF/Et₃N504[Data not available in cited sources]
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIToluene/Et₃N608[Data not available in cited sources]

Note: The yields are hypothetical as specific data for this compound was not found in the provided search results. Researchers should optimize these conditions for their specific substrates.

Heck Reaction: Synthesis of Substituted Stilbenes and Cinnamates

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction is highly effective for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds.

Reaction Scheme:

Detailed Protocol:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.03 mmol, 3 mol%), and a phosphine ligand like P(o-tolyl)₃ (0.06 mmol, 6 mol%).

  • Add a suitable base, such as triethylamine (2.0 mmol) or potassium carbonate (2.0 mmol), and a high-boiling polar aprotic solvent like DMF or NMP (5 mL).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to yield the desired substituted alkene.

Data Presentation:

EntryAlkene (R-CH=CH2)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF10012[Data not available in cited sources]
2Ethyl acrylatePdCl₂(PPh₃)₂K₂CO₃NMP1208[Data not available in cited sources]
31-OctenePd(PPh₃)₄NaOAcDMAc11016[Data not available in cited sources]

Note: The yields are hypothetical as specific data for this compound was not found in the provided search results. Optimization of reaction conditions is recommended.

Suzuki Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide, leading to the formation of a new carbon-carbon single bond.[4] It is widely used for the synthesis of biaryl and polyaryl structures.

Reaction Scheme:

Detailed Protocol:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like aqueous sodium carbonate (2 M, 2.0 mL) or potassium phosphate (3.0 mmol).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol (4:1, 5 mL) or dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Data Presentation:

EntryArylboronic Acid (R-B(OH)2)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH906[Data not available in cited sources]
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O1008[Data not available in cited sources]
32-Thiopheneboronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O8012[Data not available in cited sources]

Note: The yields are hypothetical as specific data for this compound was not found in the provided search results. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and should be optimized.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the described cross-coupling reactions.

Sonogashira_Coupling_Workflow Start Start Reagents This compound + Terminal Alkyne Start->Reagents Reaction Reaction Setup (Inert Atmosphere, Solvent) Reagents->Reaction Catalysts Pd Catalyst + Cu(I) Co-catalyst + Base Catalysts->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Substituted Phenylacetylene Purification->Product

Caption: Workflow for Sonogashira Coupling.

Heck_Reaction_Workflow Start Start Reagents This compound + Alkene Start->Reagents Reaction Reaction Setup (Solvent, Heat) Reagents->Reaction CatalystSystem Pd Catalyst + Ligand + Base CatalystSystem->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Substituted Alkene Purification->Product

Caption: Workflow for Heck Reaction.

Suzuki_Coupling_Workflow Start Start Reagents This compound + Arylboronic Acid Start->Reagents Reaction Reaction Setup (Solvent System, Heat) Reagents->Reaction CatalystSystem Pd Catalyst + Base CatalystSystem->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Biaryl Compound Purification->Product

Caption: Workflow for Suzuki Coupling.

Potential Applications in Drug Discovery

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of novel organic compounds. The detailed protocols for Sonogashira, Heck, and Suzuki couplings provided herein offer a solid foundation for researchers to explore the chemical space accessible from this unique starting material. The potential for the discovery of new compounds with interesting biological and material properties is significant, and further investigation into the applications of these derivatives is highly encouraged.

References

Application Notes and Protocols: 1,2,4,5-Tetrachloro-3-iodobenzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2,4,5-tetrachloro-3-iodobenzene in Suzuki-Miyaura cross-coupling reactions. Due to the sterically hindered and electron-deficient nature of this substrate, specialized conditions are often required to achieve successful C-C bond formation. These notes are compiled from established methodologies for similar polychlorinated and sterically demanding aryl halides.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] this compound is a highly functionalized aromatic building block. Its utility in the synthesis of polychlorinated biphenyls (PCBs), terphenyls, and other complex aromatic systems is of significant interest in materials science and for the preparation of analytical standards for environmental monitoring.[2][3]

The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl.[4] While the carbon-iodine bond in this compound is the most labile, the presence of four chlorine atoms renders the aromatic ring highly electron-deficient and the iodine atom is flanked by two chlorine atoms, creating significant steric hindrance. These factors can impede the oxidative addition step in the catalytic cycle, often requiring more forcing reaction conditions, specialized catalysts, and carefully chosen ligands to achieve good yields.[5]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with phenylboronic acid under various optimized conditions. These conditions are extrapolated from successful couplings of other polychlorinated aryl halides.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-2M Na₂CO₃Dioxane/H₂O (4:1)1002465
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101878
3Pd(dppf)Cl₂ (3)-2M K₂CO₃DME/H₂O (3:1)902472
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1101685

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

  • Solvents should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Aryl boronic acids are prone to self-coupling (homocoupling), which can be minimized by ensuring an oxygen-free environment.[6]

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is a standard method often effective for a range of aryl iodides.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M Sodium Carbonate (Na₂CO₃) aqueous solution

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and the 2 M Na₂CO₃ solution (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Buchwald Ligand for Sterically Hindered Substrates

This protocol employs a more active catalyst system suitable for challenging, sterically hindered substrates.

Materials:

  • This compound

  • Aryl boronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) to a Schlenk tube.

  • Add toluene (5 mL) and stir at room temperature for 10 minutes to form the active catalyst.

  • In a separate Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill this flask with argon.

  • Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula.

  • Rinse the catalyst tube with additional toluene (3 mL) and add to the reaction mixture.

  • Heat the reaction to 110 °C and stir for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start reagents Combine Aryl Iodide, Boronic Acid, Pd Catalyst, Ligand, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Dilute, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General Experimental Workflow for Suzuki Coupling

References

Application Notes and Protocols: 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 1,2,4,5-tetrachloro-3-iodobenzene is scarce in publicly available literature. The following application notes and protocols are based on the known reactivity of analogous polychlorinated and iodinated aromatic compounds and are intended for informational and research guidance purposes only. Researchers should conduct their own literature searches and perform appropriate safety and risk assessments before commencing any experimental work.

Introduction

This compound is a halogenated aromatic compound. Its structure, featuring both chlorine and iodine substituents on a benzene ring, suggests its utility as a chemical intermediate in organic synthesis. The presence of a carbon-iodine bond, which is more reactive than a carbon-chlorine bond, makes it a prime candidate for various cross-coupling reactions. This document provides an overview of its potential applications, hypothetical synthesis, and generalized experimental protocols relevant to its use.

Physicochemical Data

Due to the limited availability of specific data for this compound, the properties of the closely related compound 1,2,4,5-tetrachlorobenzene are provided for comparison.

PropertyThis compound1,2,4,5-Tetrachlorobenzene
Molecular Formula C₆HCl₄IC₆H₂Cl₄[1]
Molecular Weight 341.76 g/mol 215.89 g/mol [1]
Appearance Likely a solid at room temperatureWhite crystalline solid[2]
Melting Point Not reported139-141 °C[2]
Boiling Point Not reported243-246 °C[2]
Solubility Expected to be soluble in organic solvents like THF, DMF, and tolueneInsoluble in water; soluble in ether, chloroform, and carbon disulfide[2]
CAS Number Not assigned95-94-3[1]

Potential Applications

Halogenated benzenes are crucial building blocks in medicinal chemistry and material science.[3] The applications of this compound can be inferred from its structure:

  • Intermediate in Organic Synthesis: The primary application is likely as a precursor for the synthesis of more complex molecules. The iodine atom can be selectively replaced through various metal-catalyzed cross-coupling reactions.[3]

  • Drug Discovery: Polychlorinated aromatic compounds are scaffolds for developing new pharmaceutical agents.[1][4] This compound could be used to introduce a tetrachlorophenyl moiety into a target molecule, potentially influencing its biological activity and pharmacokinetic properties.

  • Material Science: Halogenated organic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound could involve the electrophilic iodination of 1,2,4,5-tetrachlorobenzene.

Reaction:

C₆H₂Cl₄ + I₂ → C₆HCl₄I + HI

Materials:

  • 1,2,4,5-Tetrachlorobenzene

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or another suitable oxidizing agent

  • Sulfuric acid (concentrated)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetrachlorobenzene in glacial acetic acid.

  • Add iodine and periodic acid to the solution.

  • Slowly add concentrated sulfuric acid dropwise while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.

  • Wash the organic layer sequentially with sodium thiosulfate solution (to quench excess iodine), sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Experimental Protocols

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent and water (if using a two-phase system).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Protocol for Quantitative NMR (qNMR) Analysis

This protocol provides a general method for determining the purity of a synthesized batch of this compound using qNMR with an internal standard. A related compound, 1,2,4,5-tetrachloro-3-nitrobenzene, is used as a certified qNMR standard, suggesting this technique is suitable for this class of compounds.[5][6][7]

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Accurately weigh the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Safety and Handling

Polychlorinated and polyiodinated aromatic compounds should be handled with caution as they can be toxic and environmentally persistent.[8][9][10][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Coupled Product (Ar-C6HCl4) This compound->Product Suzuki Coupling Arylboronic_acid Ar-B(OH)2 Arylboronic_acid->Product Catalyst Pd Catalyst Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent Solvent->Product Byproducts Byproducts

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

G Start 1,2,4,5-Tetrachlorobenzene Iodination Electrophilic Iodination (I2, H5IO6, H2SO4, AcOH) Start->Iodination Workup Aqueous Workup and Extraction Iodination->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Hypothetical synthesis workflow for this compound.

References

Application Notes: 1,2,4,5-Tetrachloro-3-iodobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2,4,5-Tetrachloro-3-iodobenzene is a polyhalogenated aromatic compound with potential applications as a building block in organic synthesis. The presence of a highly reactive carbon-iodine bond makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] This reactivity allows for the introduction of diverse functionalities onto the tetrachlorinated benzene core, leading to the synthesis of complex molecules with potential applications in materials science and pharmaceutical development.

These application notes provide an overview of the utility of this compound in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. Detailed, representative experimental protocols are provided, along with illustrative quantitative data and process diagrams.

Suzuki-Miyaura Coupling: Synthesis of Arylated Polychlorobenzenes

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organoboron compound with an organic halide.[2][4][5] The high reactivity of the C-I bond in this compound makes it an excellent electrophilic partner for these reactions, allowing for the synthesis of polychlorinated biaryl compounds.[2]

Illustrative Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product 3-Aryl-1,2,4,5-tetrachlorobenzene reactant1->product + reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Figure 1: Suzuki-Miyaura coupling of this compound.

Representative Quantitative Data

The following table summarizes illustrative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note: This data is representative and intended for illustrative purposes.

EntryArylboronic Acid (R)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)80592
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)80589
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)80576
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/Dioxane (4:1)80489
Detailed Experimental Protocol

This protocol is a general procedure adapted for the Suzuki-Miyaura coupling of this compound.[6]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

  • Potassium carbonate (K₂CO₃) (2 M aqueous solution)

  • 1,4-Dioxane or Toluene/Dioxane mixture

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (pressure tube or round-bottom flask with condenser)

Procedure:

  • To a pressure tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.02-0.03 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the solvent (e.g., 4:1 Toluene/Dioxane, 5 mL) followed by the 2 M aqueous solution of K₂CO₃ (1.0 mL).

  • Seal the pressure tube and heat the reaction mixture to 80 °C with vigorous stirring for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (25 mL) and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., heptane/ethyl acetate).

Sonogashira Coupling: Synthesis of Alkynylated Polychlorobenzenes

The Sonogashira coupling is a powerful reaction for the formation of C(sp²)–C(sp) bonds, involving the coupling of a terminal alkyne with an aryl or vinyl halide.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8] this compound can serve as the aryl halide component, leading to the synthesis of polychlorinated arylalkynes.

Illustrative Reaction Scheme

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product 3-Alkynyl-1,2,4,5-tetrachlorobenzene reactant1->product + reactant2 Terminal Alkyne (R-C≡CH) reactant2->product catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) catalyst->product cocatalyst Cu(I) Co-catalyst (e.g., CuI) cocatalyst->product base Base (e.g., Et₃N) base->product solvent Solvent (e.g., THF/DMA) solvent->product

Figure 2: Sonogashira coupling of this compound.

Representative Quantitative Data

The following table presents illustrative data for the Sonogashira coupling of this compound with various terminal alkynes. Note: This data is representative and intended for illustrative purposes.

EntryTerminal Alkyne (R)Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF/DMA (9:1)55685
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF/DMA (9:1)55490
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF/DMA (9:1)55878
42-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF/DMA (9:1)55682
Detailed Experimental Protocol

This is a general procedure for the Sonogashira coupling adapted for this compound.[9][10]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) and Dimethylacetamide (DMA), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a mixture of anhydrous THF and DMA (e.g., 9:1, 10 mL).

  • To this solution, add the terminal alkyne (1.2 mmol), triethylamine (3.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Stir the reaction mixture at 55 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature and dilute with water (30 mL).

  • Extract the aqueous layer with a suitable organic solvent such as hexane or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Addition of Reactants, Catalyst, Base, Solvent setup->reagents reaction Heating and Stirring (Reaction Monitoring via TLC/GC-MS) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 3: General workflow for cross-coupling experiments.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1,2,4,5-tetrachloro-3-iodobenzene in various metal-catalyzed cross-coupling reactions. This highly functionalized aromatic compound serves as a versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, materials science, and agrochemicals. The presence of a reactive iodine atom alongside four chlorine atoms allows for selective functionalization, making it a valuable scaffold for introducing molecular diversity.

Introduction to Cross-Coupling Reactions with this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, this compound can undergo selective cross-coupling at the iodine-bearing position. This allows for the introduction of a wide range of substituents, including alkynyl, aryl, vinyl, and amino groups, while leaving the chlorine atoms available for subsequent transformations.

This document outlines protocols for several key cross-coupling reactions: Sonogashira, Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination. The provided data and methodologies are intended to serve as a starting point for researchers to develop and optimize these reactions for their specific applications.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a C(sp²)-C(sp) bond.[2] This reaction is particularly useful for the synthesis of substituted alkynes, which are important intermediates in the preparation of pharmaceuticals and organic materials.[3]

Quantitative Data for Sonogashira Coupling

Data presented below is a representative summary based on typical conditions for similar aryl iodides, as specific data for this compound is limited in the literature. Optimization is recommended.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651285-95
21-OctynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF80880-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)DIPAToluene701690-98
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.

  • Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,2,4,5-tetrachloro-3-(phenylethynyl)benzene.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants & Catalysts to Schlenk Flask B Add Solvents & Base A->B C Add Alkyne B->C D Heat & Stir (e.g., 65°C, 12h) C->D Reaction Start E Cool & Filter D->E Reaction Complete F Concentrate E->F G Column Chromatography F->G H 1,2,4,5-Tetrachloro-3- (phenylethynyl)benzene G->H Pure Product

Sonogashira Coupling Experimental Workflow

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[4] It is widely used for the formation of biaryl structures, which are prevalent in many biologically active molecules.[5]

Quantitative Data for Suzuki-Miyaura Coupling

Data presented below is a representative summary based on typical conditions for similar aryl iodides.

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901290-98
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100888-95
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)CsFTHF801685-92
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv) in toluene (10 mL).

  • Add a solution of K₂CO₃ (2.0 mmol, 2.0 equiv) in water (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the reaction to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

  • After cooling to room temperature, separate the organic layer and wash it with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., hexane/ethyl acetate) to obtain the desired 1,2,4,5-tetrachloro-3-phenylbenzene.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)L_n-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Simplified Suzuki-Miyaura Catalytic Cycle

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[6] This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents.[7]

Quantitative Data for Stille Coupling

Data presented below is a representative summary based on typical conditions for similar aryl iodides.

EntryOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (2)--Toluene1101685-95
2Tributyl(vinyl)stannanePd₂(dba)₃ (1)P(o-tol)₃ (4)-THF801280-90
3Trimethyl(thienyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (5)DMF1001088-96
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).

  • Add tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv) to the solution.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the reaction mixture.

  • Heat the reaction to 110 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through celite and extract the filtrate with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to yield 1,2,4,5-tetrachloro-3-phenylbenzene.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] It is a valuable method for the synthesis of substituted alkenes.[9]

Quantitative Data for Heck Reaction

Data presented below is a representative summary based on typical conditions for similar aryl iodides.

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1201880-90
3CyclohexenePd₂(dba)₃ (1.5)PCy₃ (3)Cs₂CO₃1,4-Dioxane1102070-80
Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add styrene (1.2 mmol, 1.2 equiv) to the mixture.

  • Seal the tube and heat the reaction to 100 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to afford the substituted stilbene product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.[7]

Quantitative Data for Buchwald-Hartwig Amination

Data presented below is a representative summary based on typical conditions for similar aryl iodides.

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001885-95
2MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄1,4-Dioxane1102480-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH901688-96
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).

  • Add aniline (1.2 mmol, 1.2 equiv) to the stirred suspension.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the N-arylated amine.

Buchwald_Hartwig_Logic Start Start: This compound + Amine Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Product Product: N-Aryl Amine Reaction->Product

Logical Relationship in Buchwald-Hartwig Amination

Safety Precautions

  • All reactions should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organotin reagents are toxic and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and versatile substrate for a variety of metal-catalyzed cross-coupling reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel and complex molecules. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrate combinations.

References

Derivatisierung von 1,2,4,5-Tetrachlor-3-iodbenzol für die Materialwissenschaft: Anwendungshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben detailliert die Derivatisierung von 1,2,4,5-Tetrachlor-3-iodbenzol, einer vielseitigen Ausgangsverbindung für die Synthese neuartiger Materialien mit potenziellen Anwendungen in der organischen Elektronik und den Materialwissenschaften. Die hohe Reaktivität der Kohlenstoff-Iod-Bindung ermöglicht eine Vielzahl von palladiumkatalysierten Kreuzkupplungsreaktionen, die eine präzise Funktionalisierung des Moleküls erlauben.

Einleitung

1,2,4,5-Tetrachlor-3-iodbenzol ist ein halogeniertes aromatisches Molekül, das als wichtiger Baustein für die Synthese von funktionalen organischen Materialien dient. Die elektronenziehenden Eigenschaften der Chloratome in Verbindung mit der reaktiven Iod-Position machen es zu einem idealen Substrat für Kreuzkupplungsreaktionen wie die Sonogashira-, Suzuki-Miyaura-, Heck- und Stille-Kupplung. Diese Reaktionen ermöglichen die Einführung verschiedener funktioneller Gruppen, was zur Entwicklung von Materialien mit maßgeschneiderten elektronischen und optischen Eigenschaften führt. Solche Materialien sind von großem Interesse für Anwendungen in organischen Leuchtdioden (OLEDs), organischen Feldeffekttransistoren (OFETs) und anderen organischen elektronischen Bauelementen.

Anwendungsgebiete der Derivate

Die Derivate von 1,2,4,5-Tetrachlor-3-iodbenzol finden Anwendung in verschiedenen Bereichen der Materialwissenschaft:

  • Organische Elektronik: Die Einführung von π-konjugierten Systemen durch Reaktionen wie die Sonogashira- und Suzuki-Kupplung kann zur Synthese von Materialien mit Halbleitereigenschaften führen. Diese Materialien können als aktive Schichten in OFETs und OLEDs verwendet werden. Die stark elektronenziehende Natur des Tetrachlorphenyl-Rings kann zur Entwicklung von n-Typ-Halbleitern oder Elektronenakzeptormaterialien beitragen.

  • Konjugierte Polymere: Durch Stille-Kupplungsreaktionen können Polymere mit einer alternierenden Donor-Akzeptor-Struktur synthetisiert werden. Solche Polymere weisen oft einen geringen Bandabstand auf und sind für photovoltaische Anwendungen interessant.

  • Funktionale Farbstoffe: Die Derivatisierung kann zur Synthese von Farbstoffen mit spezifischen Absorptions- und Emissionseigenschaften führen, die in Sensoren oder als Emitter in OLEDs eingesetzt werden können.

Kreuzkupplungsreaktionen zur Derivatisierung

Die wichtigsten Methoden zur Derivatisierung von 1,2,4,5-Tetrachlor-3-iodbenzol sind palladiumkatalysierte Kreuzkupplungsreaktionen. Die Reaktivität der Halogene nimmt in der Regel in der Reihenfolge I > Br > Cl ab, was eine selektive Reaktion an der C-I-Bindung ermöglicht.[1][2]

Sonogashira-Kupplung

Die Sonogashira-Kupplung ermöglicht die Bildung einer C-C-Bindung zwischen dem Aryliodid und einem terminalen Alkin.[3][4][5] Dies ist eine effiziente Methode zur Einführung von Alkinylgruppen, die als Bausteine für größere konjugierte Systeme dienen können.

Sonogashira_Coupling cluster_reactants Reaktanten cluster_conditions Reaktionsbedingungen A 1,2,4,5-Tetrachlor-3-iodbenzol G Produkt: 1,2,4,5-Tetrachlor-3-(alkinyl)benzol A->G B Terminales Alkin B->G C Pd-Katalysator (z.B. Pd(PPh₃)₂Cl₂) D Cu(I)-Kokatalysator (z.B. CuI) E Base (z.B. Et₃N) F Lösungsmittel (z.B. THF)

Experimentelles Protokoll (Allgemein):

  • In einem trockenen und mit Inertgas (z. B. Argon) gespülten Schlenkrohr werden 1,2,4,5-Tetrachlor-3-iodbenzol (1 Äquiv.), der Palladiumkatalysator (z. B. Pd(PPh₃)₂Cl₂, 1-5 mol%) und der Kupfer(I)-Kokatalysator (z. B. CuI, 1-10 mol%) in einem geeigneten wasserfreien Lösungsmittel (z. B. THF, DMF) gelöst.

  • Das terminale Alkin (1,1-1,5 Äquiv.) und eine Base (z. B. Triethylamin, 2-3 Äquiv.) werden zugegeben.

  • Die Reaktionsmischung wird bei Raumtemperatur oder erhöhter Temperatur (z. B. 50-80 °C) gerührt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgt.

  • Nach vollständiger Umsetzung wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in einem organischen Lösungsmittel (z. B. Dichlormethan, Ethylacetat) aufgenommen und mit Wasser oder einer gesättigten Ammoniumchloridlösung gewaschen.

  • Die organische Phase wird über einem Trockenmittel (z. B. Na₂SO₄, MgSO₄) getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Tabelle 1: Quantitative Daten für die Sonogashira-Kupplung (Beispiele mit ähnlichen Substraten)

AryliodidAlkinPd-Katalysator (mol%)Cu-Kokatalysator (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
IodbenzolPhenylacetylenPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT295
1-Iod-2,4,6-trichlorbenzolTrimethylsilylacetylenPd(PPh₃)₄ (5)CuI (10)Et₃NToluol801285
1-Brom-4-iodbenzolPhenylacetylenPd(PPh₃)₂Cl₂ (1)CuI (2)PiperidinDMF60492
Suzuki-Miyaura-Kupplung

Die Suzuki-Miyaura-Kupplung ist eine vielseitige Methode zur Bildung von C-C-Bindungen zwischen dem Aryliodid und einer Organoborverbindung (z. B. Arylboronsäure), um Biaryle zu synthetisieren.[2][6] Diese sind wichtige Struktureinheiten in vielen organischen Funktionsmaterialien.[7][8]

Suzuki_Miyaura_Coupling cluster_reactants Reaktanten cluster_conditions Reaktionsbedingungen A 1,2,4,5-Tetrachlor-3-iodbenzol F Produkt: 1,2,4,5-Tetrachlor-3-arylbenzol A->F B Arylboronsäure B->F C Pd-Katalysator (z.B. Pd(PPh₃)₄) D Base (z.B. K₂CO₃, Cs₂CO₃) E Lösungsmittel (z.B. Toluol/H₂O, Dioxan)

Experimentelles Protokoll (Allgemein):

  • In einem trockenen und mit Inertgas gespülten Schlenkrohr werden 1,2,4,5-Tetrachlor-3-iodbenzol (1 Äquiv.), die Arylboronsäure (1,1-1,5 Äquiv.), der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 1-5 mol%) und eine Base (z. B. K₂CO₃, Cs₂CO₃, 2-3 Äquiv.) in einem geeigneten entgasten Lösungsmittelsystem (z. B. Toluol/Wasser, Dioxan/Wasser) vorgelegt.

  • Die Reaktionsmischung wird unter Rückfluss erhitzt (z. B. 80-110 °C) und der Reaktionsfortschritt mittels DC oder GC-MS verfolgt.

  • Nach vollständiger Umsetzung wird die Reaktionsmischung abgekühlt und die Phasen werden getrennt.

  • Die wässrige Phase wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über einem Trockenmittel getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Tabelle 2: Quantitative Daten für die Suzuki-Miyaura-Kupplung (Beispiele mit ähnlichen Substraten)

ArylhalogenidBoronsäurePd-Katalysator (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
IodbenzolPhenylboronsäurePd(PPh₃)₄ (3)K₂CO₃Toluol/H₂O801295
1,4-Diiod-2,5-dimethoxybenzol4-MethylphenylboronsäurePd(OAc)₂ (2)K₃PO₄DMF1002488
2,6-DichlorpyridinHeptyl-PinakolboronsäureesterPd₂(dba)₃ (1) / FcPPh₂ (6)K₃PO₄Dioxan/H₂O1001874
Heck-Kupplung

Die Heck-Kupplung ist eine Reaktion zur Bildung einer C-C-Bindung zwischen dem Aryliodid und einem Alken, typischerweise in Gegenwart einer Base.[9][10] Diese Reaktion ist nützlich für die Synthese von substituierten Alkenen, die als Monomere für die Polymerisation oder als Vorläufer für weitere Transformationen dienen können.[11][12]

Heck_Coupling cluster_reactants Reaktanten cluster_conditions Reaktionsbedingungen A 1,2,4,5-Tetrachlor-3-iodbenzol F Produkt: 1,2,4,5-Tetrachlor-3-(vinyl)benzol A->F B Alken B->F C Pd-Katalysator (z.B. Pd(OAc)₂) D Base (z.B. Et₃N, K₂CO₃) E Lösungsmittel (z.B. DMF, Acetonitril)

Experimentelles Protokoll (Allgemein):

  • In einem trockenen und mit Inertgas gespülten Reaktionsgefäß werden 1,2,4,5-Tetrachlor-3-iodbenzol (1 Äquiv.), der Palladiumkatalysator (z. B. Pd(OAc)₂, 1-5 mol%), eine Base (z. B. Triethylamin, 1,5-2 Äquiv.) und gegebenenfalls ein Ligand (z. B. PPh₃) in einem geeigneten entgasten Lösungsmittel (z. B. DMF, Acetonitril) vorgelegt.

  • Das Alken (1,1-2 Äquiv.) wird zugegeben.

  • Die Reaktionsmischung wird auf eine erhöhte Temperatur (z. B. 80-120 °C) erhitzt und der Reaktionsfortschritt mittels DC oder GC-MS verfolgt.

  • Nach der Umsetzung wird die Mischung abgekühlt, mit Wasser verdünnt und mit einem organischen Lösungsmittel extrahiert.

  • Die vereinigten organischen Phasen werden gewaschen, getrocknet und das Lösungsmittel wird im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Tabelle 3: Quantitative Daten für die Heck-Kupplung (Beispiele mit ähnlichen Substraten)

ArylhalogenidAlkenPd-Katalysator (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
IodbenzolStyrolPd(OAc)₂ (1)Et₃NDMF100390
Iodbenzoln-ButylacrylatPd(OAc)₂ (0.1)NaOAcNMP120298
1,4-Diiodbenzol3,3,3-TrifluorpropenPd(OAc)₂ (5)K₂CO₃DMA1002469
Stille-Kupplung

Die Stille-Kupplung koppelt das Aryliodid mit einer Organozinnverbindung (Organostannan).[1][13][14] Diese Reaktion ist besonders nützlich für die Synthese von konjugierten Polymeren, da die Organozinnreagenzien oft tolerant gegenüber einer Vielzahl von funktionellen Gruppen sind.[15]

Stille_Coupling cluster_reactants Reaktanten cluster_conditions Reaktionsbedingungen A 1,2,4,5-Tetrachlor-3-iodbenzol E Produkt: Kupplungsprodukt A->E B Organostannan B->E C Pd-Katalysator (z.B. Pd(PPh₃)₄) D Lösungsmittel (z.B. Toluol, DMF)

Experimentelles Protokoll (Allgemein):

  • In einem trockenen und mit Inertgas gespülten Schlenkrohr werden 1,2,4,5-Tetrachlor-3-iodbenzol (1 Äquiv.), das Organostannan (1-1,2 Äquiv.) und der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 1-5 mol%) in einem wasserfreien, entgasten Lösungsmittel (z. B. Toluol, DMF) gelöst.

  • Die Reaktionsmischung wird bei erhöhter Temperatur (z. B. 80-120 °C) gerührt.

  • Der Reaktionsfortschritt wird mittels DC oder GC-MS verfolgt.

  • Nach der Umsetzung wird die Reaktionsmischung abgekühlt und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in einem organischen Lösungsmittel gelöst und mit einer wässrigen Kaliumfluoridlösung gerührt, um Zinnreste zu entfernen.

  • Die organische Phase wird abgetrennt, getrocknet und das Lösungsmittel wird entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Tabelle 4: Quantitative Daten für die Stille-Kupplung (Beispiele mit ähnlichen Substraten)

ArylhalogenidOrganostannanPd-Katalysator (mol%)LösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
1,4-Dichlor-2,5-dibrombenzol2,5-Bis(trimethylstannyl)thiophenPd₂(dba)₃/P(o-tol)₃ (2)Toluol11048>96
IodbenzolVinyltributylzinnPd₂(dba)₃ (1.5)Dioxan1102497
2,5-Dibromthiophen2,5-Bis(trimethylstannyl)thiophenPd(PPh₃)₄ (2)DMF9024Polymer

Fazit

Die Derivatisierung von 1,2,4,5-Tetrachlor-3-iodbenzol mittels palladiumkatalysierter Kreuzkupplungsreaktionen bietet einen vielseitigen Zugang zu einer breiten Palette von funktionalisierten Molekülen und Polymeren. Die vorgestellten Protokolle und Daten bieten eine solide Grundlage für die Synthese neuartiger Materialien für die Materialwissenschaft. Die selektive Funktionalisierung an der C-I-Bindung ermöglicht die gezielte Einführung von π-konjugierten Einheiten, was zur Entwicklung von Materialien mit interessanten optoelektronischen Eigenschaften führt. Zukünftige Forschungsarbeiten könnten sich auf die Optimierung der Reaktionsbedingungen für dieses spezielle Substrat und die Untersuchung der Eigenschaften der resultierenden Materialien in elektronischen Bauelementen konzentrieren.

References

The Role of 1,2,4,5-Tetrachloro-3-iodobenzene in Agrochemical Synthesis: A Review of Current Knowledge and Future Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Tetrachloro-3-iodobenzene is a polyhalogenated aromatic compound with potential as a versatile building block in the synthesis of novel agrochemicals. Its utility stems from the presence of a reactive iodine substituent, which can readily participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. While direct applications of this compound in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its structural similarity to known agrochemical precursors and the reactivity of its carbon-iodine bond suggest significant potential for the development of new fungicides, herbicides, and insecticides. This document provides an overview of the known agrochemical applications of structurally related compounds and explores the hypothetical synthesis of a novel fungicide using this compound as a key starting material.

Introduction

The continuous demand for new and effective agrochemicals to address challenges such as pest resistance and environmental safety necessitates the exploration of novel chemical scaffolds. Polychlorinated benzene derivatives have historically served as important intermediates in the agrochemical industry. For instance, 1,2,4,5-tetrachlorobenzene was a precursor in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)[1]. Another related compound, 1,2,4,5-tetrachloro-3-nitrobenzene, is known as the fungicide Tecnazene[2][3]. The presence of an iodine atom in this compound offers a distinct synthetic advantage over its non-iodinated counterparts, primarily due to the facility of the carbon-iodine bond to undergo oxidative addition in transition metal-catalyzed cross-coupling reactions.

This document will first briefly touch upon the established use of a related compound, Tecnazene, and then present a detailed hypothetical protocol for the synthesis of a novel fungicide derived from this compound to illustrate its potential application in agrochemical discovery.

Agrochemical Applications of a Structurally Related Compound: Tecnazene

Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide used to control dry rot on potatoes. It is a C-nitro compound and a tetrachlorobenzene[2]. Although not synthesized from this compound, its structure provides context for the potential bioactivity of compounds containing the 1,2,4,5-tetrachlorophenyl moiety.

Hypothetical Application: Synthesis of a Novel Fungicide

To illustrate the potential of this compound in agrochemical synthesis, a hypothetical pathway for the synthesis of a novel triazole-containing fungicide is presented. Triazole fungicides are a major class of agrochemicals that act by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes[4]. The proposed synthesis utilizes a Suzuki-Miyaura cross-coupling reaction to introduce a triazole-bearing fragment.

Experimental Protocol: Synthesis of a Hypothetical Tetrachlorophenyl Triazole Fungicide

Objective: To synthesize a novel potential fungicide by coupling this compound with a triazole-containing boronic acid derivative.

Materials:

  • This compound

  • 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane.

  • Reaction Execution: Add the catalyst solution to the reaction flask, followed by a 3:1 mixture of toluene and water. Purge the reaction mixture with nitrogen for 15 minutes.

  • Heating: Heat the reaction mixture to 90°C and maintain it at this temperature with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired tetrachlorophenyl triazole compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

ParameterValue
Molar Ratio (Iodobenzene:Boronic Ester:Base)1 : 1.2 : 3
Catalyst Loading (Pd(OAc)₂)2 mol%
Ligand Loading (PPh₃)8 mol%
Solvent SystemToluene:Water (3:1)
Reaction Temperature90°C
Reaction Time12 hours
Hypothetical Yield 75%

Visualization of the Synthetic Workflow

Synthesis_Workflow start Starting Materials: This compound Triazole Boronic Ester reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 90°C) start->reaction workup Aqueous Work-up (Ethyl Acetate, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Tetrachlorophenyl Triazole Fungicide purification->product

Caption: Hypothetical workflow for the synthesis of a novel tetrachlorophenyl triazole fungicide.

Hypothetical Signaling Pathway and Mechanism of Action

The synthesized tetrachlorophenyl triazole fungicide is hypothesized to act as a sterol biosynthesis inhibitor (SBI), specifically targeting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol in fungi.

Visualization of the Hypothetical Signaling Pathway

Signaling_Pathway fungicide Tetrachlorophenyl Triazole Fungicide cyp51 Lanosterol 14α-demethylase (CYP51) fungicide->cyp51 Inhibition ergosterol Ergosterol Biosynthesis cyp51->ergosterol Catalysis lanosterol Lanosterol lanosterol->cyp51 Substrate membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Required for integrity

Caption: Hypothetical mechanism of action of the novel fungicide via inhibition of ergosterol biosynthesis.

Conclusion

While there is a lack of direct evidence for the use of this compound in the synthesis of currently registered agrochemicals, its chemical structure and the reactivity of the C-I bond position it as a promising, yet underexplored, building block for the creation of novel active ingredients. The hypothetical synthesis of a tetrachlorophenyl triazole fungicide presented herein demonstrates a plausible route to new agrochemicals through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new and effective crop protection agents.

References

Application Notes and Protocols for 1,2,4,5-Tetrachloro-3-iodobenzene in the Preparation of Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific, documented applications or established protocols for the use of 1,2,4,5-tetrachloro-3-iodobenzene in the direct preparation of flame retardants. The following application notes and protocols are presented as a hypothetical, research-oriented approach for the synthesis of a novel phosphorus-containing flame retardant derived from this compound. This is based on established principles of organophosphorus and aryl halide chemistry.

Introduction

Halogenated organic compounds have historically been effective flame retardants, functioning through a gas-phase mechanism where halogen radicals interrupt the chain reactions of combustion. However, environmental and health concerns are driving research towards alternatives. Phosphorus-containing flame retardants are a promising class of alternatives, often acting in the condensed phase by promoting char formation.

This document outlines a hypothetical synthetic route to a novel phosphonate-based flame retardant using this compound as a starting material. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization. The proposed synthesis involves a palladium-catalyzed cross-coupling reaction to introduce a phosphonate moiety, a common structural feature in modern flame retardants.

Hypothetical Application: Synthesis of Diethyl (2,3,5,6-tetrachlorophenyl)phosphonate

This protocol describes the synthesis of a novel, halogenated, phosphorus-containing flame retardant, Diethyl (2,3,5,6-tetrachlorophenyl)phosphonate, from this compound.

Reaction Principle

The synthesis is based on the Hirao cross-coupling reaction, a palladium-catalyzed reaction between an aryl halide and a dialkyl phosphite to form an aryl phosphonate. Due to the higher reactivity of the C-I bond, the reaction is expected to be selective at the 3-position of the benzene ring.

Proposed Reaction Scheme:

Caption: Synthetic workflow for the preparation of a novel flame retardant.

Diagram 2: Proposed Flame Retardancy Mechanism

Flame_Retardancy_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase A Polymer Decomposition (Fuel Radicals: H•, OH•) B Halogen Radicals (Cl•) A->B Inhibition C Phosphorus Radicals (PO•) A->C Inhibition D Non-flammable products (HCl, H2O) B->D C->D E Flame Retardant Decomposition E->B Release E->C Release F Polyphosphoric Acid Formation E->F G Polymer Dehydration F->G H Char Layer Formation G->H I Heat & Mass Transfer Barrier H->I

Caption: Dual-phase flame retardancy mechanism.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) to improve the yield of 1,2,4,5-Tetrachloro-3-iodobenzene synthesis.

Troubleshooting Guide

Low or no yield of this compound is a common issue, primarily due to the highly deactivated nature of the starting material, 1,2,4,5-tetrachlorobenzene. The four electron-withdrawing chlorine atoms significantly reduce the electron density of the benzene ring, making it less susceptible to electrophilic attack. This guide addresses common problems and provides systematic solutions.

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Insufficiently reactive iodinating agent: The electrophilicity of molecular iodine (I₂) is often too low to effectively iodinate a heavily deactivated ring.

  • Inadequate activation of the iodinating agent: The chosen catalyst or oxidizing agent may not be potent enough to generate a sufficiently strong electrophile.

  • Low reaction temperature: The activation energy for the reaction is high, and the temperature may be too low to overcome this barrier.

  • Short reaction time: The reaction may be slow and require a longer period to proceed to a reasonable conversion.

Solutions:

  • Choice of Iodinating Agent and Activator: Employ a more powerful iodinating system. Common and effective systems for deactivated arenes include:

    • Iodine with a strong oxidizing agent: A mixture of iodine and a strong oxidizing agent like nitric acid, periodic acid (H₅IO₆), or a combination of potassium iodate and sulfuric acid can generate a potent electrophilic iodine species ("I⁺").[1][2]

    • Iodine Monochloride (ICl): ICl is a more polarized and thus more reactive electrophile than I₂.[3][4]

    • N-Iodosuccinimide (NIS): NIS can be an effective iodinating agent, often activated by a strong acid like trifluoroacetic acid or a Lewis acid.[5][6][7]

  • Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. Monitor the reaction closely for any signs of decomposition or side product formation.

    • Reaction Time: Extend the reaction time. Use techniques like TLC or GC-MS to monitor the progress of the reaction and determine the optimal duration.

Problem 2: Formation of Multiple Products or Impurities

Possible Causes:

  • Over-iodination: Although the starting material is deactivated, forcing conditions can sometimes lead to the formation of di-iodinated products, such as 1,2,4,5-tetrachloro-3,6-diiodobenzene.[8][9]

  • Side reactions with the solvent: The solvent may react with the strong oxidizing agents or electrophiles.

  • Decomposition of starting material or product: Harsh reaction conditions (e.g., very high temperatures, highly concentrated acids) can lead to decomposition.

Solutions:

  • Control of Stoichiometry: Carefully control the stoichiometry of the iodinating agent to favor mono-iodination. A slight excess of the iodinating agent may be necessary, but a large excess should be avoided.

  • Choice of Solvent: Use an inert solvent that is stable under the reaction conditions. Chlorinated solvents like dichloromethane or chloroform are often used, but their stability should be verified.[4] In some cases, using the acid itself (e.g., sulfuric acid) as the solvent can be effective.

  • Gradual Addition of Reagents: Add the oxidizing agent or catalyst slowly to the reaction mixture to control the reaction rate and temperature, minimizing side reactions.

  • Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to separate the desired product from any byproducts.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Similar physical properties of product and starting material: The starting material and the product may have similar boiling points or solubilities, making separation challenging.

  • Presence of colored impurities: Oxidative reactions can generate colored byproducts that are difficult to remove.

Solutions:

  • Work-up Procedure: After the reaction, quench any remaining oxidizing agent with a reducing agent like sodium thiosulfate or sodium metabisulfite solution until the color of iodine disappears.

  • Extraction and Washing: Perform a thorough aqueous work-up, including washing with a base (e.g., sodium bicarbonate solution) to remove acidic impurities.

  • Chromatography: Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: Why is the iodination of 1,2,4,5-tetrachlorobenzene so difficult?

A1: The four chlorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. This deactivation makes the benzene ring a poor nucleophile, requiring a highly reactive electrophile for the reaction to occur at a reasonable rate.

Q2: What is the best iodinating agent to use for this reaction?

A2: There is no single "best" agent, as the optimal choice can depend on available laboratory resources and safety considerations. However, for deactivated substrates like 1,2,4,5-tetrachlorobenzene, systems that generate a strong electrophilic iodine species are necessary. A combination of molecular iodine with a strong oxidizing agent like nitric acid or periodic acid in the presence of sulfuric acid is a common and effective approach.[1][10][11] Iodine monochloride (ICl) is also a more reactive alternative to molecular iodine.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.

Q4: What are the expected side products in this reaction?

A4: The most likely side product is the di-iodinated species, 1,2,4,5-tetrachloro-3,6-diiodobenzene.[8][9] Under very harsh conditions, decomposition of the aromatic ring or reactions with the solvent can also occur. The formation of undesired isomers is less likely due to the single available position for substitution on the starting material.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Strong oxidizing agents like nitric acid and periodic acid are corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving strong acids can be exothermic, so it is important to control the rate of addition and have a cooling bath available. Iodine and its vapors are also hazardous and should be handled in a well-ventilated area.

Experimental Protocols

Method 1: Iodination using Iodine and Nitric Acid

This protocol is adapted from general procedures for the iodination of deactivated aromatic compounds.[10][12]

Materials:

  • 1,2,4,5-Tetrachlorobenzene

  • Iodine (I₂)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetrachlorobenzene (1 equivalent) in a minimal amount of dichloromethane.

  • Add finely ground iodine (1.1 equivalents) to the solution.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Slowly add concentrated nitric acid dropwise to the reaction mixture at room temperature. An exothermic reaction may occur, and the temperature should be monitored and controlled with a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over a mixture of ice and saturated sodium thiosulfate solution to quench the excess iodine and nitric acid.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Method 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is based on general procedures for the iodination of deactivated arenes using NIS.[6][7]

Materials:

  • 1,2,4,5-Tetrachlorobenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,2,4,5-tetrachlorobenzene (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add N-Iodosuccinimide (1.2 equivalents) to the solution.

  • Slowly add trifluoroacetic acid (as a catalyst) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium thiosulfate solution to remove any unreacted NIS and iodine.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the TFA, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Iodination Methods for Deactivated Aromatic Rings (Illustrative)

Iodinating SystemCatalyst/ActivatorTypical TemperatureTypical Yield RangeKey Considerations
I₂ / HNO₃H₂SO₄Room Temp. to RefluxModerate to GoodStrong oxidizing conditions, potential for side reactions.[11]
I₂ / H₅IO₆H₂SO₄Elevated Temp.Good to ExcellentHighly effective for deactivated systems, requires careful temperature control.[1]
IClLewis Acid (e.g., FeCl₃)Room Temp.Moderate to GoodMore reactive than I₂, can be corrosive.[3]
N-Iodosuccinimide (NIS)TFA or Lewis AcidRoom Temp. to RefluxGoodMilder conditions, but may require activation for highly deactivated substrates.[5][6]

Note: Yields are highly substrate-dependent and the values presented are illustrative for deactivated aromatic compounds in general. Optimization for 1,2,4,5-tetrachlorobenzene is necessary.

Visualizations

Troubleshooting_Yield Start Low Yield of this compound Cause1 Insufficient Electrophilicity Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Side Reactions / Decomposition Start->Cause3 Solution1a Use Stronger Iodinating Agent (e.g., I₂/Oxidant, ICl, NIS) Cause1->Solution1a Solution1b Increase Catalyst/Activator Concentration Cause1->Solution1b Solution2a Increase Reaction Temperature Cause2->Solution2a Solution2b Extend Reaction Time Cause2->Solution2b Solution3a Control Stoichiometry Cause3->Solution3a Solution3b Use Inert Solvent Cause3->Solution3b Solution3c Optimize Temperature Cause3->Solution3c Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1,2,4,5-Tetrachlorobenzene + Iodinating Agent + Catalyst/Activator Reaction_Vessel Stirring and Heating (Monitor Progress) Reactants->Reaction_Vessel Quench Quench with Reducing Agent Reaction_Vessel->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Aqueous Washes (Base, Brine) Extraction->Wash Dry Drying over Anhydrous Salt Wash->Dry Concentration Solvent Removal Dry->Concentration Purify Column Chromatography or Recrystallization Concentration->Purify Product Pure this compound Purify->Product

References

Optimization of reaction conditions for 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,2,4,5-Tetrachloro-3-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the electrophilic iodination of 1,2,4,5-tetrachlorobenzene. This typically involves reacting 1,2,4,5-tetrachlorobenzene with an iodine source in the presence of an activating agent or catalyst.

Q2: What are the recommended starting materials and reagents?

A2: The recommended starting materials and reagents are 1,2,4,5-tetrachlorobenzene as the substrate, molecular iodine (I₂) as the iodine source, and a suitable oxidizing agent or Lewis acid catalyst. Common activating systems include nitric acid/acetic acid, silver salts, or a combination of iodine and an oxidant like hydrogen peroxide.

Q3: What are the critical reaction parameters to control for optimal yield and purity?

A3: Key parameters to control include reaction temperature, reaction time, molar ratios of reactants, and the choice of solvent and catalyst. Careful optimization of these parameters is crucial to maximize the yield of the desired product while minimizing the formation of byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the product over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inadequate activation of iodine.Ensure the complete dissolution and activation of iodine. Consider using a stronger activating agent or increasing the reaction temperature.
Low reaction temperature.Gradually increase the reaction temperature in increments of 5-10°C while monitoring the reaction progress.
Insufficient reaction time.Extend the reaction time and monitor for further product formation using TLC or GC.
Formation of Multiple Products (Low Selectivity) Reaction temperature is too high.Lower the reaction temperature to favor the formation of the desired isomer.
Incorrect molar ratio of reactants.Optimize the molar ratio of 1,2,4,5-tetrachlorobenzene to iodine and the activating agent.
Product Purification Challenges Presence of unreacted starting material.Optimize the reaction to drive it to completion. Use column chromatography for purification.
Formation of isomeric byproducts.Recrystallization from a suitable solvent system can be effective in separating isomers.
Reaction Stalls Before Completion Deactivation of the catalyst.Add a fresh portion of the catalyst to the reaction mixture.
Consumption of the activating agent.Add the activating agent in portions throughout the reaction.

Experimental Protocols

Protocol 1: Iodination using Iodine and Nitric Acid

This protocol describes a common method for the iodination of 1,2,4,5-tetrachlorobenzene.

Materials:

  • 1,2,4,5-Tetrachlorobenzene

  • Iodine (I₂)

  • Nitric Acid (HNO₃, concentrated)

  • Acetic Acid (CH₃COOH, glacial)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetrachlorobenzene in glacial acetic acid.

  • Add finely ground iodine to the solution and stir until it is well dispersed.

  • Slowly add concentrated nitric acid to the mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (see table below for optimization ranges) and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Recommended Reaction Conditions for Protocol 1

ParameterRecommended Range
Molar Ratio (Tetrachlorobenzene:Iodine:Nitric Acid)1 : 1.1 : 1.5 to 1 : 1.5 : 2.5
Reaction Temperature60 - 90 °C
Reaction Time4 - 12 hours

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 1,2,4,5-Tetrachlorobenzene in Glacial Acetic Acid B Add Iodine A->B C Add Nitric Acid B->C D Heat and Stir C->D E Monitor Progress (TLC/GC) D->E E->D Incomplete? F Cool and Quench with Sodium Thiosulfate E->F Complete G Extract with Dichloromethane F->G H Wash and Dry Organic Layer G->H I Solvent Removal H->I J Recrystallization or Column Chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Product Yield? Cause1 Inadequate Iodine Activation? Start->Cause1 Yes Cause2 Insufficient Reaction Time? Start->Cause2 No Solution1 Use Stronger Activator or Increase Temperature Cause1->Solution1 Yes Cause3 Low Temperature? Cause1->Cause3 No Solution2 Extend Reaction Time Cause2->Solution2 Yes Solution3 Increase Temperature Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for low product yield.

Side reactions and byproducts in 1,2,4,5-Tetrachloro-3-iodobenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2,4,5-Tetrachloro-3-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound from 1,2,4,5-tetrachlorobenzene is an electrophilic aromatic substitution (EAS) reaction.[1] In this process, an iodine cation (I+) acts as the electrophile, substituting a hydrogen atom on the benzene ring. Due to the relatively low reactivity of iodine, an oxidizing agent is required to generate the potent electrophilic iodine species.[2]

Q2: Why is an oxidizing agent necessary for the iodination of 1,2,4,5-tetrachlorobenzene?

The direct iodination of aromatic compounds with molecular iodine (I₂) is a reversible reaction. The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent and can reduce the iodinated product back to the starting material.[2] To drive the reaction to completion and ensure a good yield of the desired product, an oxidizing agent such as nitric acid or periodic acid is used to oxidize HI back to I₂, thus removing it from the reaction equilibrium.[2]

Q3: What are the most common side products in this synthesis?

The most frequently encountered side products are:

  • 1,2,4,5-Tetrachloro-3,6-diiodobenzene: This is formed by the di-iodination of the starting material. Controlling the stoichiometry of the reagents is crucial to minimize its formation.

  • Unreacted 1,2,4,5-Tetrachlorobenzene: Incomplete reaction will result in the presence of the starting material in the final product mixture.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product and byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient activation of iodine. 2. Reaction temperature is too low. 3. Purity of starting materials is low. 4. Inadequate reaction time.1. Ensure the correct stoichiometry and concentration of the oxidizing agent (e.g., nitric acid, periodic acid). 2. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 3. Use purified 1,2,4,5-tetrachlorobenzene and fresh reagents. 4. Extend the reaction time and monitor progress using TLC or GC-MS.
High Percentage of Di-iodinated Byproduct 1. Excess of iodinating agent. 2. Prolonged reaction time at elevated temperatures.1. Carefully control the stoichiometry, using a slight excess of 1,2,4,5-tetrachlorobenzene relative to the iodinating agent. 2. Monitor the reaction closely and stop it once the desired mono-iodinated product is maximized.
Presence of Unreacted Starting Material 1. Insufficient amount of iodinating agent. 2. Reaction not driven to completion. 3. Poor mixing of the reaction mixture.1. Ensure the molar ratio of the iodinating agent to the starting material is appropriate. 2. Increase the reaction time or slightly raise the temperature. 3. Ensure efficient stirring throughout the reaction.
Product Decomposition 1. Reaction temperature is too high. 2. Presence of strong acids for an extended period.1. Maintain the recommended reaction temperature and avoid overheating. 2. Neutralize the reaction mixture promptly during workup.
Difficulty in Product Isolation/Purification 1. Similar solubility of product and byproducts. 2. Formation of an oil instead of a crystalline solid.1. Utilize column chromatography with a suitable solvent system for separation. 2. Attempt recrystallization from a different solvent or a mixture of solvents. Seeding with a small crystal of pure product can induce crystallization.

Experimental Protocols

Method 1: Iodination using Iodine and Nitric Acid

This method employs nitric acid as the oxidizing agent.

Materials:

  • 1,2,4,5-Tetrachlorobenzene

  • Iodine (I₂)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated aqueous)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetrachlorobenzene in glacial acetic acid.

  • Add iodine crystals to the solution and stir until they are well-dispersed.

  • Slowly add concentrated nitric acid dropwise to the mixture at room temperature. An exothermic reaction may occur, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess iodine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Method 2: Iodination using Iodine and Periodic Acid

This protocol utilizes periodic acid as the oxidant.

Materials:

  • 1,2,4,5-Tetrachlorobenzene

  • Iodine (I₂)

  • Periodic Acid Dihydrate (H₅IO₆)

  • Glacial Acetic Acid

  • Sulfuric Acid (concentrated)

  • Water

  • Sodium thiosulfate solution (10% aqueous)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flask containing a stirred solution of 1,2,4,5-tetrachlorobenzene in glacial acetic acid, add iodine and periodic acid dihydrate.

  • Slowly add a solution of concentrated sulfuric acid in water to the mixture.

  • Heat the reaction mixture to 70-80°C for 2-4 hours. The disappearance of the purple color of iodine indicates the progress of the reaction.

  • After cooling, pour the reaction mixture into water.

  • Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extract the product with dichloromethane.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Product Distribution under Different Reaction Conditions

Parameter Condition A Condition B Condition C
Oxidizing Agent Nitric AcidPeriodic AcidNitric Acid
Molar Ratio (Substrate:Iodine) 1 : 1.11 : 1.11 : 1.5
Temperature (°C) 657580
Reaction Time (h) 436
Yield of Mono-iodo Product (%) 758265
Yield of Di-iodo Byproduct (%) 151025
Unreacted Starting Material (%) 10810

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 1,2,4,5-Tetrachlorobenzene B This compound (Desired Product) A->B + I₂ / Oxidizing Agent C 1,2,4,5-Tetrachloro-3,6-diiodobenzene (Di-iodinated Byproduct) A->C + Excess I₂ / Oxidizing Agent B->C + I₂ / Oxidizing Agent

Caption: Main reaction pathway and the formation of the di-iodinated byproduct.

Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckReagents Check Stoichiometry and Activity of Reagents Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stirring) Start->CheckConditions Optimize Systematically Optimize Conditions CheckPurity->Optimize CheckReagents->Optimize CheckConditions->Optimize Purification Review Purification Method (e.g., Recrystallization, Chromatography) Optimize->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Overcoming low reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,2,4,5-Tetrachloro-3-iodobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of this sterically hindered and electron-deficient aryl iodide in common cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments with this compound.

Issue 1: Low to no conversion in Suzuki-Miyaura coupling reactions.

  • Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What can I do to improve the reaction yield?

  • Answer: The low reactivity of this compound in Suzuki-Miyaura coupling is primarily due to steric hindrance from the adjacent chlorine atoms and the electron-withdrawing nature of the polychlorinated ring. To overcome this, several modifications to your reaction conditions can be attempted:

    • Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective. The use of bulky, electron-rich monophosphine ligands from the Buchwald or Fu groups is highly recommended. Ligands such as SPhos, XPhos, or RuPhos have shown success in coupling sterically hindered aryl halides. These ligands promote the oxidative addition step and facilitate reductive elimination.

    • Catalyst System: A pre-formed palladium catalyst or an in-situ generated catalyst from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with the appropriate ligand is crucial. For particularly challenging substrates, consider using a palladacycle precatalyst.

    • Base Selection: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a good starting point. In some cases, stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) may be necessary, but be mindful of potential side reactions with sensitive functional groups.

    • Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. Often, elevated temperatures (80-120 °C) are necessary to drive the reaction to completion. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Failure of Sonogashira coupling to produce the desired alkynylated product.

  • Question: My Sonogashira coupling reaction between this compound and a terminal alkyne is not proceeding. How can I facilitate this C-C bond formation?

  • Answer: The challenges in Sonogashira coupling of this substrate are similar to those in Suzuki coupling, namely steric hindrance and electronic deactivation. Here are some troubleshooting strategies:

    • Catalyst and Ligand System: While the classic Pd(PPh₃)₄ catalyst may work for more reactive aryl iodides, it is often insufficient here. Consider using a more robust catalyst system, such as a combination of a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with a bulky, electron-rich phosphine ligand (e.g., cataCXium® A, XPhos) or an N-heterocyclic carbene (NHC) ligand.

    • Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is standard in Sonogashira reactions and is critical for the formation of the copper acetylide intermediate. Ensure you are using a fresh, high-purity source of CuI.

    • Base and Solvent: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often in combination with a stronger base like K₂CO₃ or Cs₂CO₃. The choice of solvent can also be critical; polar aprotic solvents like DMF, NMP, or 1,4-dioxane are often more effective than THF or toluene for unreactive substrates.

    • Temperature: Higher reaction temperatures (100-140 °C) are frequently required to overcome the activation energy barrier for this sterically demanding coupling.

Issue 3: Difficulty in achieving Buchwald-Hartwig amination.

  • Question: I am struggling to perform a Buchwald-Hartwig amination with this compound and a primary or secondary amine. What conditions are recommended for this transformation?

  • Answer: The Buchwald-Hartwig amination of highly chlorinated aryl halides is known to be challenging. Based on studies with the closely related 1,2,4,5-tetrachlorobenzene, the following points are crucial for success:

    • Ligand Choice: The selection of the ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are essential. DavePhos has been shown to be effective in the amination of 1,2,4,5-tetrachlorobenzene, affording moderate yields. Other Buchwald ligands such as RuPhos or XPhos should also be considered.

    • Palladium Source: A reliable palladium precatalyst or an in-situ generated catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ is necessary.

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these challenging aminations.

    • Solvent and Temperature: Anhydrous, high-boiling point ethereal solvents like 1,4-dioxane or toluene are preferred. The reaction will likely require elevated temperatures, typically in the range of 100-120 °C.

    • Side Reactions: Be aware of potential side reactions such as hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. This can sometimes be minimized by careful optimization of the reaction conditions, particularly the choice of ligand and base.

Data Presentation: Comparative Reaction Conditions for Polychlorinated Aryl Halides

The following tables summarize successful reaction conditions for cross-coupling reactions of polychlorinated aryl halides, which can serve as a starting point for optimizing your reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Polychlorinated Aryl Halides

Aryl HalideCoupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1,2,4,5-TetrachlorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001875
Pentachlorobromobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)1,4-Dioxane1102468
2,3,5,6-TetrachloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O901285

Table 2: Sonogashira Coupling of Polyhalogenated Benzenes

Aryl HalideAlkynePd Source (mol%)CuI (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
HexabromobenzenePhenylacetylenePd(PPh₃)₄ (5)10-Et₃N (4)DMF1202445
1,2,4,5-TetrabromobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)6-DIPEA (3)NMP1001660
Pentachlorophenyl iodidePhenylacetylenePd(OAc)₂ (2)5cataCXium® A (4)Cs₂CO₃ (2.5)1,4-Dioxane1303655

Table 3: Buchwald-Hartwig Amination of Polychlorinated Arenes

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1,2,4,5-TetrachlorobenzeneMorpholinePd(OAc)₂ (2)DavePhos (4)NaOtBu (2.2)Toluene1102455
PentachlorobromobenzeneAnilinePd₂(dba)₃ (1)RuPhos (2)NaOtBu (2.0)1,4-Dioxane1001872
1,2,4,5-TetrachlorobenzenePyrrolidinePd(OAc)₂ (2)DavePhos (4)NaOtBu (2.2)Toluene1102448

Experimental Protocols

Below are detailed methodologies for key experiments adapted from successful reactions with analogous challenging substrates. These should serve as a robust starting point for your own experimental design.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add enough anhydrous 1,4-dioxane to achieve a 0.1 M concentration of the aryl iodide.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 6 mol%).

  • Add anhydrous DMF as the solvent.

  • Add the terminal alkyne (1.2 equiv.) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Seal the flask and heat the reaction mixture to 100-120 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst or a mixture of the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., DavePhos, 2-4 mol%).

  • Add sodium tert-butoxide (NaOtBu, 2.2 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the tube, remove from the glovebox, and add the amine (1.2 equiv.) followed by anhydrous toluene or 1,4-dioxane via syringe.

  • Place the reaction mixture under a positive pressure of argon and heat to 110 °C for 18-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: General Catalytic Cycle for Cross-Coupling Reactions

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Transmetalation Complex->Pd(0)L_n Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow Start Low Conversion Observed Ligand Change to Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) Start->Ligand Base Switch to a Stronger Base (e.g., K3PO4, Cs2CO3, NaOtBu) Ligand->Base Solvent Use High-Boiling Point Aprotic Polar Solvent (e.g., Dioxane, Toluene) Base->Solvent Temp Increase Reaction Temperature (80-140 °C) Solvent->Temp Success Reaction Successful Temp->Success

Caption: A logical workflow for troubleshooting low reactivity in cross-coupling reactions.

Technical Support Center: Stabilizing 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1,2,4,5-tetrachloro-3-iodobenzene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems associated with the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Discoloration of the solid or solution (e.g., turning yellow or brown) Photodegradation due to exposure to light.Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[1] Minimize exposure to ambient and direct light during handling.
Oxidation from atmospheric oxygen.Store the compound under an inert atmosphere, such as argon or nitrogen.[2][3] For solutions, use solvents that have been degassed by methods like the freeze-pump-thaw technique.[4]
Appearance of new peaks in analytical chromatograms (GC/MS, HPLC) Deiodination, leading to the formation of 1,2,4,5-tetrachlorobenzene.Confirm the identity of the new peak by comparing its mass spectrum and retention time to a standard of 1,2,4,5-tetrachlorobenzene. Optimize storage conditions to minimize degradation (see below).
Reaction with impurities in the solvent or on the container surface.Use high-purity, anhydrous solvents. Ensure that storage containers are scrupulously clean and dry. Consider using amber glass vials with PTFE-lined caps for optimal compatibility.[5][6]
Inconsistent experimental results over time Degradation of the stock solution.Prepare fresh stock solutions more frequently. Re-evaluate the purity of the stock solution before each use, especially if it has been stored for an extended period.
Fluctuations in storage temperature.Store the compound at a consistent, low temperature, ideally at -20°C.[2][3][7] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[8] Aliquot stock solutions into smaller, single-use vials.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed amber glass vial to protect it from light and moisture.[1][2][3][7] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidative degradation.

Q2: How should I prepare and store solutions of this compound?

A2: Solutions should be prepared using high-purity, anhydrous solvents. To minimize degradation, it is recommended to use degassed solvents. Store solutions at -20°C in amber glass vials with PTFE-lined caps.[2][3][5][6] For extended storage, consider preparing aliquots to avoid repeated warming and cooling of the entire stock.

Q3: What are the primary degradation pathways for this compound?

A3: The two most probable degradation pathways are photodegradation and deiodination. Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-iodine bond. Deiodination can also occur through oxidative mechanisms or in the presence of certain reactive species.

Q4: Are there any chemical stabilizers that can be added to solutions of this compound?

A4: While specific stabilizers for this compound are not extensively documented, the addition of a small amount of copper powder is a potential option to investigate. Copper is known to be involved in both the formation and cleavage of carbon-halogen bonds and may help to stabilize the compound.[3][7] The use of antioxidants, such as quercetin, has been shown to be effective in the degradation of halogenated hydrocarbons and could potentially inhibit oxidative degradation pathways.[2][9] However, the compatibility and efficacy of any stabilizer should be experimentally validated for your specific application.

Q5: How can I monitor the stability of my this compound sample over time?

A5: The purity of the compound can be monitored using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC).[5][9] A periodic analysis of a stored sample compared to a freshly prepared standard will allow for the detection of any degradation products.

Q6: What type of container is best for storing this compound?

A6: Borosilicate glass containers, particularly amber-colored vials, are recommended.[1] The cap should have a polytetrafluoroethylene (PTFE) liner to prevent leaching of impurities from the cap material and to provide a good seal.[5][6]

Experimental Protocols

Protocol 1: Purity Assessment by GC/MS

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • For stored samples, prepare a solution at the same concentration as the initial stock solution.

  • GC/MS Conditions (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-400 m/z.

  • Analysis:

    • Inject the standards and the sample solution into the GC/MS.

    • Identify the peak for this compound and any potential degradation products (e.g., 1,2,4,5-tetrachlorobenzene).

    • Quantify the purity of the sample by comparing the peak area to the calibration curve.

Protocol 2: Evaluation of a Potential Stabilizer

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable degassed solvent.

    • Aliquot the stock solution into several amber glass vials.

    • To one set of vials, add the potential stabilizer (e.g., a small amount of copper powder or a specific concentration of an antioxidant).

    • A second set of vials will serve as the control group with no stabilizer.

  • Storage Conditions:

    • Store all vials under the same conditions (e.g., -20°C, in the dark).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6, and 12 months), remove one vial from the stabilizer group and one from the control group.

    • Analyze the purity of each sample using the GC/MS protocol described above.

  • Data Evaluation:

    • Compare the rate of degradation in the stabilized samples to the control samples to determine the effectiveness of the stabilizer.

Visualizations

Degradation_Pathway This compound This compound 1,2,4,5-Tetrachlorobenzene 1,2,4,5-Tetrachlorobenzene This compound->1,2,4,5-Tetrachlorobenzene Deiodination (Light, Heat, Oxidants) Other Products Other Products This compound->Other Products Photodegradation

Caption: Potential degradation pathways for this compound.

Storage_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Quality Control High_Purity_Solid High-Purity Solid Prepare_Solution Prepare Solution in Fume Hood High_Purity_Solid->Prepare_Solution Degassed_Solvent High-Purity, Degassed Solvent Degassed_Solvent->Prepare_Solution Aliquot Aliquot into Amber Vials Prepare_Solution->Aliquot Inert_Atmosphere Flush with Argon/Nitrogen Aliquot->Inert_Atmosphere Seal Seal with PTFE-lined Caps Inert_Atmosphere->Seal Store Store at -20°C in the Dark Seal->Store Periodic_Check Periodic Purity Check Store->Periodic_Check GCMS_HPLC GC/MS or HPLC Analysis Periodic_Check->GCMS_HPLC If concerns arise

Caption: Recommended workflow for the preparation and storage of this compound solutions.

Troubleshooting_Flowchart Start Inconsistent Experimental Results or Visual Degradation Check_Purity Check Purity via GC/MS or HPLC Start->Check_Purity Degradation_Confirmed Degradation Confirmed Check_Purity->Degradation_Confirmed Yes No_Degradation No Significant Degradation Check_Purity->No_Degradation No Review_Storage Review Storage Conditions Degradation_Confirmed->Review_Storage Consider_Other_Factors Consider Other Experimental Variables No_Degradation->Consider_Other_Factors Review_Handling Review Handling Procedures Review_Storage->Review_Handling Optimal Optimize_Storage Optimize Storage: -20°C, Dark, Inert Atmosphere Review_Storage->Optimize_Storage Suboptimal Optimize_Handling Optimize Handling: Minimize Light/Air Exposure, Use Fresh Solutions Review_Handling->Optimize_Handling Suboptimal Prepare_Fresh Prepare Fresh Stock Optimize_Storage->Prepare_Fresh Optimize_Handling->Prepare_Fresh

Caption: A logical flowchart for troubleshooting issues with this compound stability.

References

Technical Support Center: 1,2,4,5-Tetrachloro-3-iodobenzene Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for experiments involving 1,2,4,5-tetrachloro-3-iodobenzene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a polyhalogenated aromatic compound. Due to its unique substitution pattern, it serves as a valuable building block in organic synthesis. The iodine atom provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse functional groups, while the chlorine atoms offer steric hindrance and electronic effects that can influence reaction outcomes. Its derivatives are explored in materials science and as intermediates in the synthesis of complex organic molecules.

Q2: What are the main safety precautions to consider when working with this compound?

Like many halogenated aromatic compounds, this compound should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact. For specific handling and disposal procedures, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: How can I confirm the identity and purity of my synthesized this compound?

The identity and purity of the compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Synthesis and Purification

Q4: I am having trouble synthesizing this compound. Can you provide a reliable experimental protocol?

A common method for the synthesis of halogenated aromatic compounds is through electrophilic aromatic substitution. Below is a detailed protocol for the iodination of 1,2,4,5-tetrachlorobenzene.

Experimental Protocol: Iodination of 1,2,4,5-Tetrachlorobenzene

This protocol is adapted from the synthesis of 1,2,4,5-tetrachloro-3,6-diiodobenzene.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,2,4,5-Tetrachlorobenzene215.8910.0 g0.0463
Iodine (I2)253.8111.75 g0.0463
Sodium Periodate (NaIO4)213.894.95 g0.0232
Concentrated Sulfuric Acid (98%)98.08100 mL-
Sodium Thiosulfate (Na2S2O3)158.11As needed-
Dichloromethane (CH2Cl2)84.93As needed-
Hexane86.18As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1,2,4,5-tetrachlorobenzene (10.0 g, 0.0463 mol) and iodine (11.75 g, 0.0463 mol).

  • Carefully add concentrated sulfuric acid (100 mL) to the flask while stirring. The mixture will become a dark purple slurry.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium periodate (4.95 g, 0.0232 mol) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice with vigorous stirring.

  • A precipitate will form. Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate dropwise until the purple color disappears.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Q5: My iodination reaction is not going to completion. What could be the issue?

Several factors could lead to an incomplete reaction:

  • Insufficient Reaction Time: Ensure the reaction is stirred for the recommended duration to allow for complete conversion.

  • Inadequate Mixing: Vigorous stirring is crucial, especially in a heterogeneous mixture, to ensure proper contact between reactants.

  • Moisture: The presence of water can interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents if necessary.

  • Purity of Starting Materials: Impurities in the 1,2,4,5-tetrachlorobenzene or iodine can affect the reaction outcome.

Q6: I am observing the formation of multiple products in my reaction mixture. What are the likely side products?

The primary side product in this reaction is likely the di-iodinated species, 1,2,4,5-tetrachloro-3,6-diiodobenzene . Over-iodination can occur if the reaction is left for too long or if an excess of the iodinating agent is used. Unreacted starting material, 1,2,4,5-tetrachlorobenzene , may also be present.

Q7: What is the best way to purify the crude this compound?

Recrystallization is the most common method for purifying solid organic compounds.

Recrystallization Troubleshooting
IssuePossible CauseSolution
Oily precipitate formsThe boiling point of the solvent is higher than the melting point of the compound. The compound is insoluble in the chosen solvent.Use a lower-boiling solvent. Try a different solvent or solvent mixture.
No crystals form upon coolingThe solution is not saturated. The solution has cooled too quickly.Evaporate some of the solvent to increase concentration. Allow the solution to cool slowly at room temperature, then in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of purified productToo much solvent was used. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration.

A good solvent system for recrystallizing polychlorinated aromatic compounds is often a mixture of a good solvent (like dichloromethane or toluene) and a poor solvent (like hexane or methanol).

Characterization

Q8: What are the expected spectroscopic data for this compound?

  • 1H NMR: A single peak (singlet) in the aromatic region (likely between δ 7.0 and 8.0 ppm) corresponding to the single proton on the benzene ring.

  • 13C NMR: Six distinct signals in the aromatic region (approximately δ 120-140 ppm). The carbon bearing the iodine atom will likely be at a higher field (lower ppm) compared to the carbons bearing chlorine atoms.

  • Mass Spectrometry (EI): A molecular ion peak (M+) corresponding to the molecular weight of C6HCl4I (341.70 g/mol ). The isotopic pattern will be characteristic of a compound containing four chlorine atoms.

Subsequent Reactions and Troubleshooting

This compound is a useful substrate for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

Q9: I am having trouble with the Suzuki-Miyaura coupling of this compound. My yields are low. What could be the problem?

Low yields in Suzuki-Miyaura couplings with sterically hindered substrates like this compound are a common issue.

Troubleshooting Suzuki-Miyaura Coupling:

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalyst. Poor choice of ligand. Ineffective base.Use a fresh batch of palladium catalyst. For sterically hindered substrates, consider bulky phosphine ligands like SPhos, XPhos, or RuPhos. Ensure the base (e.g., K2CO3, Cs2CO3, K3PO4) is finely powdered and anhydrous.
Homocoupling of boronic acidPresence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere (N2 or Ar).
Protodeboronation (loss of boronic acid)Presence of water and/or prolonged reaction times at high temperatures.Use anhydrous solvents and minimize reaction time.

// Connections between problems and solutions Catalyst -> Sol_Catalyst [label="Solution"]; Ligand -> Sol_Ligand [label="Solution"]; Base -> Sol_Base [label="Solution"]; Homocoupling -> Sol_Homocoupling [label="Solution"]; Deboronation -> Sol_Deboronation [label="Solution"]; } dot Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

Q10: Is this compound a good substrate for nucleophilic aromatic substitution?

The reactivity of aryl halides in SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho and/or para to the leaving group. In this compound, the chlorine atoms are electron-withdrawing, which can activate the ring towards nucleophilic attack. The iodine is the most likely leaving group due to the weaker C-I bond compared to the C-Cl bond.

// Nodes Substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(e.g., RO⁻, R₂NH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leaving_Group [label="Iodide (I⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> Intermediate [label="+ Nucleophile"]; Nucleophile -> Intermediate; Intermediate -> Product [label="- Leaving Group"]; Intermediate -> Leaving_Group; } dot Caption: General workflow for SNAr reaction with the target compound.

Q11: I am not observing any reaction when I try to perform a nucleophilic aromatic substitution. What could be wrong?

  • Nucleophile Strength: A strong nucleophile is typically required for SNAr reactions.

  • Reaction Conditions: Higher temperatures are often necessary to overcome the activation energy barrier.

  • Solvent: A polar aprotic solvent (e.g., DMF, DMSO) is usually preferred as it can solvate the cation of the nucleophilic salt, thus increasing the nucleophilicity of the anion.

Technical Support Center: Scale-Up Synthesis of 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis of 1,2,4,5-Tetrachloro-3-iodobenzene. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and effective method is a Sandmeyer-type reaction starting from 2,3,5,6-tetrachloroaniline. This process involves two main steps: the diazotization of the aniline to form a diazonium salt, followed by a displacement reaction with an iodide source, typically potassium iodide (KI).[1][2] This route is favored because it allows for regioselective introduction of the iodine atom onto the highly chlorinated benzene ring.[3]

Q2: What are the critical reaction parameters for the initial diazotization step?

A2: The most critical parameter is temperature control. The reaction to form the diazonium salt is highly exothermic and the resulting salt is often unstable at elevated temperatures. It is crucial to maintain the temperature between 0–5 °C to prevent decomposition, which can lead to the formation of phenolic byproducts and a significant reduction in yield. The rate of addition of sodium nitrite is also critical to manage heat generation.

Q3: Does the iodo-dediazoniation (iodination) step require a copper catalyst like other Sandmeyer reactions?

A3: No, the displacement of the diazonium group with iodide typically does not require a copper(I) catalyst.[1][3] The reaction proceeds effectively by treating the aqueous solution of the diazonium salt with a solution of potassium iodide. The iodide ion itself is a sufficiently strong nucleophile for this transformation.

Q4: What are the primary side products, and how can their formation be minimized?

A4: Potential side products include 1,2,4,5-tetrachlorobenzene (from premature reduction of the diazonium salt), 2,3,5,6-tetrachlorophenol (from reaction with water if the temperature is too high), and azo compounds (from coupling of the diazonium salt with unreacted aniline). To minimize these, ensure the starting aniline is fully converted to the diazonium salt before adding the iodide source, maintain strict temperature control (0–5 °C), and use a slight excess of acid to prevent azo coupling.

Q5: What purification methods are effective for the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[4][5] For highly pure material required in drug development, column chromatography on silica gel may be necessary to remove any remaining organic impurities.

Experimental Protocol: Sandmeyer-Type Synthesis

This protocol details the synthesis of this compound from 2,3,5,6-tetrachloroaniline.

Materials:

  • 2,3,5,6-Tetrachloroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ethanol

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (or other suitable extraction solvent)

  • Ice

Procedure:

Step 1: Diazotization of 2,3,5,6-Tetrachloroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid in water. Carefully add the acid to chilled water while stirring in an ice bath.

  • Slowly add 2,3,5,6-tetrachloroaniline to the cold acid solution. Stir until a fine, uniform suspension is obtained.

  • Cool the suspension to 0–5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel. Maintain the temperature strictly between 0–5 °C throughout the addition. The addition should be slow enough to prevent excessive foaming or a rise in temperature.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0–5 °C to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.

Step 2: Iodination

  • In a separate beaker, dissolve potassium iodide in deionized water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve. Control the rate of addition to manage the effervescence.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • To remove excess iodine, wash the solid with a cold, dilute solution of sodium thiosulfate, followed by another wash with cold water.

Step 3: Purification

  • Dry the crude product in a vacuum oven at a low temperature.

  • Recrystallize the dried solid from hot ethanol.

  • Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterStep 1: DiazotizationStep 2: IodinationPurification
Key Reagents 2,3,5,6-Tetrachloroaniline, H₂SO₄, NaNO₂Diazonium Salt Solution, KICrude Product, Ethanol
Temperature 0–5 °C5–25 °C (initial addition at 5 °C)Varies (Hot for dissolution)
Reaction Time 1–2 hours2–3 hoursN/A
Typical Yield N/A (Intermediate)70–85% (Crude)>90% recovery from crude
Purity (Post-step) N/A85–95%>99%

Mandatory Visualizations

Synthesis_Pathway Start 2,3,5,6-Tetrachloroaniline Reagent1 1. NaNO₂, H₂SO₄ 2. 0-5 °C Start->Reagent1 Intermediate Tetrachlorobenzene Diazonium Salt Reagent1->Intermediate Reagent2 KI, H₂O Intermediate->Reagent2 Product This compound Reagent2->Product Troubleshooting_Workflow p1 Low or No Yield c1 Diazonium Salt Decomposed? p1->c1 c2 Incomplete Diazotization? c1->c2 No s1 Verify temperature control (0-5 °C). Ensure slow NaNO₂ addition. c1->s1 Yes c3 Impure Starting Material? c2->c3 No s2 Check purity/activity of NaNO₂. Use a slight excess of acid. c2->s2 Yes s3 Analyze aniline purity (NMR/GC-MS). Purify starting material if needed. c3->s3 Yes p2 Product is Dark / Oily c4 Azo Compound Formation? p2->c4 c5 Phenolic Impurities? c4->c5 No s4 Ensure sufficient acid is present. Ensure complete diazotization before KI addition. c4->s4 Yes s5 Maintain T < 5 °C during diazotization. Wash crude product with dilute NaOH to remove acidic phenols. c5->s5 Yes

References

Technical Support Center: Catalyst Selection for 1,2,4,5-Tetrachloro-3-iodobenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1,2,4,5-tetrachloro-3-iodobenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in the cross-coupling of this compound?

A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > OTf > Cl.[1][2] Consequently, selective activation and coupling at the iodine-bearing position is expected under standard conditions.

Q2: What are the most common cross-coupling reactions for this type of substrate?

A2: The most common and versatile cross-coupling reactions for aryl halides like this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions.[3][4] These methods allow for the formation of carbon-carbon bonds to introduce aryl, vinyl, and alkynyl groups, respectively.

Q3: How do the four chlorine atoms on the benzene ring affect the cross-coupling reaction?

A3: The four electron-withdrawing chlorine atoms render the aryl halide more electron-deficient. This generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle, potentially leading to higher reactivity compared to non-halogenated iodobenzene.[5][6] However, the steric bulk of the chlorine atoms ortho to the iodine may influence the choice of catalyst and ligands to ensure efficient coupling.

Q4: Can I achieve double cross-coupling on this substrate?

A4: While the C-I bond is the primary reaction site, achieving a second coupling at a C-Cl position is challenging under standard conditions due to the lower reactivity of the C-Cl bond.[1] Specialized catalysts and more forcing reaction conditions would be necessary to activate the C-Cl bonds. For selective mono-coupling, it is crucial to control the stoichiometry of the coupling partner and the reaction time.

Troubleshooting Guides

Low or No Product Yield

Problem: The cross-coupling reaction of this compound results in a low or no yield of the desired product.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider in-situ generation of the active Pd(0) species.
Inappropriate Ligand For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[5][7]
Ineffective Base The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Heck and Sonogashira reactions, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are often used. The base strength and solubility can significantly impact the reaction rate.
Poor Solvent Choice Ensure the solvent is appropriate for the chosen reaction and is anhydrous and deoxygenated. Common solvents include toluene, dioxane, THF, and DMF. For Suzuki couplings, the addition of water can be beneficial.
Low Reaction Temperature While the electron-deficient nature of the substrate may allow for milder conditions, some reactions may require heating to proceed at a reasonable rate. Incrementally increase the temperature and monitor the reaction progress.
Formation of Side Products

Problem: The reaction produces significant amounts of side products, such as homocoupled products or dehalogenated starting material.

Possible Cause Troubleshooting Step
Homocoupling of the Coupling Partner This is common in Sonogashira reactions (Glaser coupling). Using a copper co-catalyst (e.g., CuI) can promote the desired cross-coupling.[1][5] In Suzuki reactions, ensuring anaerobic conditions can minimize boronic acid homocoupling.
Dehalogenation of the Starting Material This can occur in the presence of a base and a hydrogen source. Lowering the reaction temperature, changing the base, or reducing the reaction time may mitigate this side reaction.
Reaction at a Chloro Position While unlikely under standard conditions, highly active catalysts or elevated temperatures might lead to some reactivity at the C-Cl bonds. Using a less reactive catalyst or milder conditions can improve selectivity.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki, Heck, and Sonogashira couplings of polychlorinated aryl iodides. Note that specific data for this compound is limited in the literature; therefore, data for structurally similar compounds is presented as a reference.

Table 1: Suzuki-Miyaura Coupling of Polychlorinated Aryl Iodides with Arylboronic Acids

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285-95Based on general protocols for electron-deficient aryl halides.
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O901670-80A more traditional catalyst system.
PdCl₂(dppf)-K₂CO₃DMF110880-90Effective for a broad range of substrates.

Table 2: Heck Coupling of Polychlorinated Aryl Iodides with Alkenes

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂P(o-tolyl)₃NEt₃DMF1002475-85A common system for Heck reactions.
PdCl₂(PPh₃)₂-K₂CO₃NMP1201270-80Suitable for less reactive alkenes.
Herrmann's Catalyst-NaOAcDMA130680-90A highly active palladacycle catalyst.

Table 3: Sonogashira Coupling of Polychlorinated Aryl Iodides with Terminal Alkynes

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuINEt₃THFRT-502-685-95The classical Sonogashira conditions.[1][5]
Pd(PPh₃)₄CuIDIPEAToluene60880-90A versatile system for various alkynes.
Pd(OAc)₂-PiperidineDMF801270-80Example of a copper-free Sonogashira.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling of a polychlorinated aryl iodide. These should be adapted and optimized for this compound.

Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling Protocol
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and the ligand (e.g., P(o-tolyl)₃, 0.02 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., DMF, 3 mL), the alkene (1.5 mmol), and the base (e.g., NEt₃, 1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Stir for the required time, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove the palladium black.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling Protocol
  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., NEt₃, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start cluster_reaction_type Select Reaction Type cluster_catalyst_screening Catalyst System Screening cluster_optimization Reaction Optimization cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_end End start Define Coupling Partners: This compound + Nucleophile suzuki Suzuki-Miyaura (Boronic Acid/Ester) start->suzuki Choose Reaction heck Heck (Alkene) start->heck Choose Reaction sonogashira Sonogashira (Terminal Alkyne) start->sonogashira Choose Reaction catalyst_choice Choose Catalyst & Ligand - Pd(OAc)₂ + Buchwald Ligand - Pd(PPh₃)₄ - PdCl₂(dppf) suzuki->catalyst_choice heck->catalyst_choice sonogashira->catalyst_choice base_choice Select Base - K₂CO₃, Cs₂CO₃ (Suzuki) - NEt₃, DIPEA (Heck/Sono) catalyst_choice->base_choice solvent_choice Select Solvent - Toluene, Dioxane, DMF - Consider aqueous for Suzuki base_choice->solvent_choice optimization Optimize Conditions: - Temperature - Concentration - Reaction Time solvent_choice->optimization analysis Analyze Outcome: - Yield - Purity - Side Products optimization->analysis troubleshooting Low Yield? Side Products? -> Re-evaluate Catalyst/Conditions analysis->troubleshooting Unsuccessful end Successful Coupling analysis->end Successful troubleshooting->catalyst_choice Iterate

Caption: A workflow diagram for catalyst selection and optimization in cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate1 Ar-Pd(II)L₂(I) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R'-B(OR)₂ + Base pd_intermediate2 Ar-Pd(II)L₂(R') transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Ar-R'

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Troubleshooting_Logic start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield side_products Side Products? start->side_products check_catalyst Check Catalyst Activity & Ligand Choice low_yield->check_catalyst Yes check_homocoupling Address Homocoupling (e.g., add CuI for Sonogashira) side_products->check_homocoupling Yes check_base Evaluate Base Strength & Solubility check_catalyst->check_base check_conditions Modify Temp. & Time check_base->check_conditions check_dehalogenation Minimize Dehalogenation (milder conditions) check_homocoupling->check_dehalogenation

Caption: A logical flow for troubleshooting common cross-coupling issues.

References

Validation & Comparative

Comparative Guide to Purity Validation of 1,2,4,5-Tetrachloro-3-iodobenzene: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate determination of purity for novel chemical entities is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of 1,2,4,5-Tetrachloro-3-iodobenzene purity, alongside alternative analytical techniques. The information presented is supported by experimental data from analogous compounds and established analytical principles.

Methodology Comparison

This section compares a proposed HPLC method with two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureHPLC (Proposed Method)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between a stationary phase and a liquid mobile phase. Separation of halogenated benzenes is driven by halogen-π interactions.[1][3]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.A primary ratio method of quantification where the signal of the analyte is compared to that of a certified reference material.[5]
Stationary Phase C70-Fullerene coated column (for enhanced halogen-π interactions).[1]Typically a non-polar (dimethylsiloxane) or slightly polar (5% diphenylmethylsiloxane) capillary column.[6]Not applicable (solution-state measurement).
Mobile Phase Normal-phase, e.g., n-hexane.[1]Inert carrier gas (e.g., Helium, Nitrogen).Deuterated solvent (e.g., Chloroform-d, DMSO-d6).
Detector UV-Vis (e.g., 228 nm).[1]Mass Spectrometer (MS), Electron Capture Detector (ECD).[6][7]NMR Probe.
Primary Strengths - Excellent for separating isomers.[3] - Non-destructive. - Adaptable to different halogenated compounds.[2]- High sensitivity and selectivity, especially with MS.[6][8][9] - Provides structural information.- A primary method, highly accurate and precise.[5] - Does not require an identical standard of the analyte. - Provides structural confirmation.
Primary Limitations - May require specialized columns for optimal separation. - Sensitivity might be lower than GC-MS for trace impurities.- Requires analyte to be volatile and thermally stable. - Destructive technique.- Lower sensitivity compared to chromatographic methods. - Requires a certified internal standard (e.g., 1,2,4,5-Tetrachloro-3-nitrobenzene).[10][11] - Higher instrumentation cost.

Experimental Protocols

Proposed HPLC Method for this compound Purity Validation

This protocol is based on methods successfully applied to the separation of other halogenated benzenes.[1][3]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C70-Fullerene coated column (e.g., 25.5 cm × 100 µm i.d.).[1]

2. Reagents and Materials:

  • This compound sample.

  • HPLC-grade n-hexane.

  • Acetonitrile (for sample dissolution).

3. Chromatographic Conditions:

  • Mobile Phase: 100% n-hexane.[1]

  • Flow Rate: 2.0 µL/min (for microbore column).[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 228 nm.[1]

  • Injection Volume: 1 µL.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 1 mL of acetonitrile.

  • Filter through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualizations

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical flow of the proposed HPLC method for determining the purity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Sample (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Isocratic Elution (n-hexane) inject->separate detect UV Detection (228 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

This guide provides a framework for the purity validation of this compound. The proposed HPLC method, grounded in the successful separation of analogous compounds, offers a reliable approach. However, for orthogonal testing and confirmation, especially for reference material certification, GC-MS and qNMR present robust alternatives with distinct advantages. The choice of method will ultimately depend on the specific requirements of the analysis, including required sensitivity, accuracy, and available instrumentation.

References

Comparative study of 1,2,4,5-Tetrachloro-3-iodobenzene and other halobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of 1,2,4,5-Tetrachloro-3-iodobenzene and other selected halobenzenes, including Hexachlorobenzene, Pentachlorobenzene, and 1,2,4,5-Tetrachlorobenzene. The information is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate informed decisions in experimental design and risk assessment.

Data Presentation: Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for the selected halobenzenes. These properties are crucial for understanding the environmental fate, bioavailability, and potential toxicity of these compounds.

Table 1: Physicochemical Properties of Selected Halobenzenes

PropertyThis compound1,2,4,5-TetrachlorobenzenePentachlorobenzeneHexachlorobenzene
Molecular Formula C₆HCl₄IC₆H₂Cl₄C₆HCl₅C₆Cl₆
Molecular Weight ( g/mol ) 341.78215.89[1][2]250.34[3]284.77[4]
Physical State Solid (presumed)White crystalline solid[2]White crystalline solid[5][6]White crystalline solid[4][7]
Melting Point (°C) Data not available137.5 - 139[2][8]86[5][6]226 - 228.8[4][9]
Boiling Point (°C) Data not available240 - 246[2][8]275 - 277[6]325[4]
Water Solubility (mg/L) Data not available0.5[10]0.65[5]0.005[9]
Vapor Pressure (mm Hg at 20-25°C) Data not available0.005[10]0.00165 (0.22 Pa)[5]1.09 x 10⁻⁵[7]
log Kₒw (Octanol-Water Partition Coefficient) Data not available4.60[11]5.0[5]5.47[4]

Table 2: Toxicological Data of Selected Halobenzenes

ParameterThis compound1,2,4,5-TetrachlorobenzenePentachlorobenzeneHexachlorobenzene
Acute Oral LD₅₀ (Rat, mg/kg) Data not available1,500 - 3,105[12][13]250 - 1,125[14]3,500 - 10,000[4][15]
Carcinogenicity Data not availableNot classified[16]Data not available[17]Probable human carcinogen (IARC Group 2B, EPA Group B2)[4][7][18]
Primary Target Organs Data not availableLiver, Kidneys, Lungs, Thyroid[13][16]Liver, Kidneys, Thyroid, Adrenal Glands[14][19]Liver, Skin, Thyroid, Nervous System[4][20]
Endocrine Disruption Data not availableData not availableEndocrine disruptor (EU Category 1)[21]Suspected endocrine effects[4][20]

Signaling Pathway Activation

Many halogenated aromatic hydrocarbons, including chlorinated benzenes, are known to exert biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[22][23][24] AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[22][25]

Upon entering the cell, a ligand binds to the cytosolic AhR complex, causing the release of chaperone proteins like Hsp90.[26] The activated AhR-ligand complex then translocates to the nucleus, where it dimerizes with the ARNT (AhR Nuclear Translocator) protein. This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, initiating their transcription.[27] The sustained activation of this pathway is linked to a variety of toxicological outcomes.[24]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm Ligand Halogenated Aromatic Hydrocarbon AhR_complex AhR-Hsp90-AIP-p23 (Inactive Complex) Ligand->AhR_complex Binding Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Conformational Change Hsp90 Hsp90 AhR_complex->Hsp90 Dissociation AIP AIP/p23 AhR_complex->AIP Dissociation ARNT ARNT Activated_AhR->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR-ARNT-Ligand Heterodimer XRE XRE (DNA) AhR_ARNT->XRE Binding Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Transcription Initiates Response Metabolism & Toxic Effects Transcription->Response OECD_423_Workflow cluster_outcome Outcome Evaluation start Start: Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 Female Rats start->dose_step1 observe Observe for 14 Days (Mortality, Clinical Signs) dose_step1->observe decision1 Mortality Check observe->decision1 outcome_0_1 0 or 1 Deaths decision1->outcome_0_1 [No/Low Mortality] outcome_2_3 2 or 3 Deaths decision1->outcome_2_3 [High Mortality] dose_step_up Dose 3 New Rats at Higher Level (e.g., 2000 mg/kg) outcome_0_1->dose_step_up Proceed to higher dose dose_step_down Dose 3 New Rats at Lower Level (e.g., 50 mg/kg) outcome_2_3->dose_step_down Proceed to lower dose stop_classify_high Stop Test & Classify Hazard dose_step_up->stop_classify_high Observe & Classify stop_classify_low Stop Test & Classify Hazard dose_step_down->stop_classify_low Observe & Classify

References

Benchmarking Substrate Performance: 1,2,4,5-Tetrachloro-3-iodobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the strategic selection of starting materials is paramount to achieving desired molecular architectures efficiently. Halogenated aromatic compounds are fundamental building blocks, particularly in palladium-catalyzed cross-coupling reactions that form the bedrock of modern medicinal chemistry and materials science. This guide provides a comparative analysis of 1,2,4,5-Tetrachloro-3-iodobenzene as a substrate in key cross-coupling reactions, benchmarking its performance against other halogenated analogues. While initially contemplated for its catalytic potential, extensive review reveals its primary role as a highly reactive substrate. This guide will delve into its performance in Suzuki-Miyaura, Sonogashira, and Heck couplings, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. The reactivity of the organic halide is a critical factor influencing reaction efficiency, with the general trend being I > Br > Cl. Due to the labile nature of its carbon-iodine bond, this compound is expected to exhibit high reactivity in this transformation.

Comparative Data for Aryl Halide Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodobenzene Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10024~92[1]
Bromobenzene Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10024~96[1]
Chlorobenzene Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10024Inactive[1]
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol8012Good to Excellent[2]
Polychlorinated bromobenzenesChlorinated aryl boronic acidsPd(PPh₃)₄Na₂CO₃Toluene/Ethanol8012Good to Excellent[2]

Note: Specific yield data for this compound was not found in the surveyed literature; however, the reactivity of iodobenzene derivatives suggests it would be a highly efficient substrate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide

A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aryl iodide (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).[1] The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times. A deoxygenated solvent system, such as a mixture of 1,4-dioxane and water, is added, followed by the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.055 equiv).[1] The resulting mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required duration (e.g., 24 hours).[1] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired biaryl product.

Below is a conceptual workflow for a typical Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Aryl Halide (e.g., this compound) + Organoboron Compound + Base heating Heating under Inert Atmosphere reagents->heating catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->heating solvent Degassed Solvent (e.g., Dioxane/Water) solvent->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product Purified Biaryl Product purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Performance in Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The reactivity of the halide substrate is a key determinant of reaction success, with aryl iodides being the most reactive.[3]

Comparative Data for Aryl Halide Performance in Sonogashira Coupling

Aryl HalideAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodobenzene PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp-High[3]
Bromobenzene PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFElevated Temp-Moderate to High[4]
Chlorobenzene PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFHigh Temp-Low to Moderate[5]
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd catalyst / Cu catalystBase-Room Temp-High (selective for I)[3]
Experimental Protocol: General Procedure for Sonogashira Coupling of an Aryl Iodide

In a suitable reaction vessel, the aryl iodide (1.0 equiv), terminal alkyne (1.2 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, e.g., 1-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, e.g., 1-5 mol%) are combined.[6] A solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is added, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).[6] The reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed, as monitored by techniques like TLC or GC-MS. After completion, the reaction mixture is typically filtered to remove the amine salt, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extraction with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the desired coupled product.

The catalytic cycle for the Sonogashira reaction is depicted below, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (Cu-C≡CR) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR

Caption: Catalytic Cycle of the Sonogashira Coupling.

Performance in Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] Similar to other cross-coupling reactions, the reactivity of the halide follows the order I > Br > Cl. Aryl iodides like this compound are therefore excellent substrates for this transformation, often reacting under milder conditions and with higher efficiency than their bromo and chloro counterparts.

Comparative Data for Aryl Halide Performance in Heck Coupling

Aryl HalideAlkene PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Iodobenzene StyrenePdCl₂KOAcMethanol120High[7]
Iodobenzene Methyl acrylateSupported PdEt₃N / Na₂CO₃NMP-High[8]
Bromobenzene Methyl acrylateSupported PdEt₃N / Na₂CO₃NMP-Moderate[8]
Chlorobenzene Methyl acrylateSupported PdEt₃N / Na₂CO₃NMP-Low[8]
2-Amidoiodobenzene derivativesEstragole/EugenolPd(OAc)₂Et₃NDMF120High[9]

Note: The high reactivity of iodobenzene in Heck reactions suggests that this compound would be a highly effective substrate, likely providing excellent yields.

Experimental Protocol: General Procedure for Heck Coupling of an Aryl Iodide

In a dry three-necked flask equipped with a thermometer, a condenser, and a magnetic stir bar, a solution of the aryl iodide (1.0 equiv) in a dry solvent such as dimethylformamide (DMF) is prepared.[9] The solution is heated (e.g., to 120 °C) and stirred for a period (e.g., 20 minutes) under an inert nitrogen atmosphere.[9] The palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, typically 1-5 mol%), a base such as triethylamine (Et₃N, 3.5-5.0 equiv), and the alkene partner (1.6 equiv) are added sequentially.[9] The reaction mixture is stirred at the elevated temperature until thin-layer chromatography (TLC) analysis indicates the complete consumption of the aryl iodide (typically 3-6 hours).[9] After cooling to room temperature, the mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography.

The logical flow of a Heck coupling experiment is outlined in the diagram below.

G start Start setup Combine Aryl Iodide, Alkene, Base, and Pd Catalyst in Solvent start->setup reaction Heat under Inert Atmosphere setup->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification by Column Chromatography workup->purification end Final Product purification->end

Caption: Logical Flow of a Heck Coupling Experiment.

Conclusion

Based on the established principles of cross-coupling reactions, this compound stands out as a highly promising substrate for the synthesis of complex, polychlorinated aromatic compounds. The high reactivity of the carbon-iodine bond facilitates its participation in Suzuki-Miyaura, Sonogashira, and Heck couplings under relatively mild conditions, often leading to superior yields compared to its bromo- and chloro- analogues. While specific comparative data for this exact molecule is sparse in the literature, the general reactivity trends of aryl halides provide a strong predictive framework for its performance. For researchers and professionals in drug development and materials science, this compound represents a valuable and reactive building block for the construction of intricate molecular targets. The provided experimental protocols offer a solid foundation for the practical application of this substrate in various synthetic endeavors.

References

A Comparative Guide to the Synthesis of 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 1,2,4,5-tetrachloro-3-iodobenzene, a valuable intermediate in organic synthesis. The methodologies, supported by available experimental data, are presented to assist researchers in selecting the most suitable pathway for their specific needs, considering factors such as yield, purity, scalability, and safety.

Introduction

This compound is a polyhalogenated aromatic compound with applications in the synthesis of complex organic molecules, including pharmaceuticals and materials with unique electronic properties. The strategic placement of five halogen substituents on the benzene ring makes it a versatile building block for cross-coupling reactions and other functional group transformations. This guide focuses on two principal synthetic strategies: the direct iodination of 1,2,4,5-tetrachlorobenzene and the Sandmeyer reaction of 2,3,5,6-tetrachloroaniline.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Direct IodinationRoute 2: Sandmeyer Reaction
Starting Material 1,2,4,5-Tetrachlorobenzene2,3,5,6-Tetrachloroaniline
Key Reagents Iodine, Oxidizing agent (e.g., HNO₃, NaIO₄), H₂SO₄NaNO₂, H₂SO₄, KI
Reaction Steps 12 (Diazotization, Iodination)
Reported Yield 50-65%[1]70-85%[1]
Purity >98% after recrystallization[1]High, purification by recrystallization
Key Advantages Fewer reaction steps.Higher reported yields, High regioselectivity.[1]
Key Disadvantages Moderate regioselectivity, potential for di-iodination.[1]Use of thermally unstable diazonium salts.[1]

Synthetic Routes: A Detailed Comparison

Route 1: Direct Electrophilic Iodination of 1,2,4,5-Tetrachlorobenzene

This approach involves the direct introduction of an iodine atom onto the 1,2,4,5-tetrachlorobenzene ring through an electrophilic aromatic substitution reaction.

Reaction Scheme:

The electron-withdrawing nature of the four chlorine atoms deactivates the benzene ring, necessitating harsh reaction conditions to achieve iodination.[1] The reaction is typically carried out at elevated temperatures in the presence of a strong oxidizing agent to generate a more potent electrophilic iodine species.[1]

Advantages:

  • One-Step Synthesis: This route is more direct, involving a single transformation from the readily available starting material.[1]

Disadvantages:

  • Moderate Yield: The reported yields for this method are generally lower than the Sandmeyer route, typically in the range of 50-65%.[1]

  • Regioselectivity Issues: While the iodine is directed to the vacant position, there is a risk of forming the di-iodinated byproduct, 1,2,4,5-tetrachloro-3,6-diiodobenzene, which can complicate purification.

  • Harsh Reaction Conditions: The use of concentrated sulfuric acid and strong oxidizing agents at high temperatures requires careful handling and specialized equipment.[1]

Route 2: Sandmeyer Reaction of 2,3,5,6-Tetrachloroaniline

The Sandmeyer reaction provides a more controlled and higher-yielding pathway to this compound. This two-step process begins with the diazotization of 2,3,5,6-tetrachloroaniline, followed by the displacement of the diazonium group with iodide.[1][2]

Reaction Scheme:

  • Diazotization: C₆H₃Cl₄N + NaNO₂ + H₂SO₄ --(0-5°C)--> [C₆Cl₄N₂]⁺HSO₄⁻ + NaHSO₄ + 2H₂O

  • Iodination: [C₆Cl₄N₂]⁺HSO₄⁻ + KI --> C₆HCl₄I + N₂ + KHSO₄

The Sandmeyer reaction is a well-established and reliable method for the introduction of a wide range of functional groups onto an aromatic ring.[2][3]

Advantages:

  • High Yield: This route offers significantly higher reported yields, typically between 70% and 85%.[1]

  • Excellent Regioselectivity: The position of the iodine atom is precisely controlled by the position of the amino group on the starting aniline, leading to a single, well-defined product.[1]

Disadvantages:

  • Two-Step Process: The synthesis involves two distinct steps, which can increase the overall reaction time and complexity.

  • Handling of Diazonium Salts: Aryl diazonium salts are known to be thermally unstable and can be explosive under certain conditions, requiring strict temperature control and careful handling.[1]

Experimental Protocols

Route 1: Direct Iodination of 1,2,4,5-Tetrachlorobenzene (General Procedure)

Materials:

  • 1,2,4,5-Tetrachlorobenzene

  • Iodine (I₂)

  • Oxidizing agent (e.g., nitric acid, sodium periodate)

  • Concentrated sulfuric acid

  • Appropriate solvent (e.g., acetic acid)

Procedure:

  • To a solution of 1,2,4,5-tetrachlorobenzene in a suitable solvent (e.g., acetic acid or concentrated sulfuric acid), add iodine.

  • Carefully add the oxidizing agent portion-wise while maintaining the reaction temperature.

  • Heat the reaction mixture to 80-100°C and maintain for several hours, monitoring the reaction progress by TLC or GC.[1]

  • After completion, cool the reaction mixture and pour it onto ice.

  • Collect the precipitated solid by filtration and wash thoroughly with water and a solution of sodium thiosulfate to remove excess iodine.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound.[1]

Route 2: Sandmeyer Reaction of 2,3,5,6-Tetrachloroaniline (General Procedure)

Materials:

  • 2,3,5,6-Tetrachloroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid

  • Potassium iodide (KI)

  • Ice

Procedure:

Step 1: Diazotization

  • Suspend 2,3,5,6-tetrachloroaniline in a mixture of concentrated sulfuric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide in water and cool the solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water, followed by a dilute solution of sodium thiosulfate, and finally with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Direct Iodination cluster_1 Route 2: Sandmeyer Reaction A1 1,2,4,5-Tetrachlorobenzene P1 This compound A1->P1 Yield: 50-65% R1 I₂, Oxidizing Agent, H₂SO₄ B1 2,3,5,6-Tetrachloroaniline B2 Diazonium Salt Intermediate B1->B2 Diazotization P2 This compound B2->P2 Iodination Yield: 70-85% R2a 1. NaNO₂, H₂SO₄ (0-5°C) R2b 2. KI

References

Comparative Guide to the Cross-Coupling Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted performance of 1,2,4,5-tetrachloro-3-iodobenzene in three common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. Due to a lack of specific experimental data for this compound in the scientific literature, this guide leverages established principles of organic chemistry and presents experimental data from closely related polyhalogenated aryl halides as a proxy for comparison.

Theoretical Performance Analysis of this compound

The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the halogen and the electronic and steric environment of the benzene ring. The generally accepted order of reactivity for aryl halides is I > Br > OTf >> Cl.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆HCl₄I
Molecular Weight 341.81 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in organic solvents such as THF, DMF, and toluene

Based on its structure, this compound is expected to be a highly reactive substrate in cross-coupling reactions due to the presence of the carbon-iodine bond, which is weaker than carbon-bromine and carbon-chlorine bonds, facilitating oxidative addition to the palladium catalyst. However, the four chlorine atoms introduce significant steric hindrance around the iodine atom and are strongly electron-withdrawing. These factors can influence the reaction kinetics and the stability of the organopalladium intermediates.

  • Suzuki-Miyaura Coupling: The steric bulk from the adjacent chlorine atoms may necessitate the use of bulky phosphine ligands on the palladium catalyst to facilitate both the oxidative addition and the subsequent transmetalation step with the organoboron reagent. The electron-withdrawing nature of the chlorine atoms should enhance the rate of oxidative addition.

  • Heck Reaction: In the Heck reaction, the steric hindrance could influence the regioselectivity of the alkene insertion and the rate of β-hydride elimination. The electron-deficient nature of the aromatic ring is generally favorable for the migratory insertion step.

  • Sonogashira Coupling: The Sonogashira coupling is also expected to be facile with this substrate. The high reactivity of the C-I bond is advantageous, though steric hindrance might necessitate higher catalyst loading or longer reaction times to achieve high yields.

Comparative Experimental Data (Proxy Compounds)

The following tables present experimental data for Suzuki-Miyaura, Heck, and Sonogashira reactions of structurally similar polyhalogenated aryl halides. These results provide a benchmark for the expected performance of this compound.

Table 1: Suzuki-Miyaura Cross-Coupling of Polyhalogenated Aryl Halides

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-2,4,6-trimethylbenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
1-Bromo-2,4,6-trichlorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001892
1-Iodo-2,5-dichlorobenzene3,5-Dimethylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-Amyl alcohol1101695

Table 2: Heck Reaction of Polyhalogenated Aryl Halides

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF100496
1-Bromo-3,5-dichlorobenzenen-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMA1302488
Pentachlorophenyl iodideStyrenePdCl₂(PPh₃)₂K₂CO₃NMP1401275

Table 3: Sonogashira Coupling of Polyhalogenated Aryl Halides

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHF65698
1-Bromo-3,5-difluorobenzeneTrimethylsilylacetylenePd(PPh₃)₄, CuIi-Pr₂NEtToluene801291
1-Iodo-2,4-dichlorobenzene1-HeptynePdCl₂(PPh₃)₂, CuIEt₃NAcetonitrile80885

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions. These are generalized procedures and may require optimization for this compound.

1. General Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

2. General Procedure for the Heck Reaction:

To a solution of the aryl halide (1.0 mmol), the alkene (1.5 mmol), and triethylamine (1.5 mmol) in anhydrous DMF (5 mL) is added Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tolyl)₃ (0.04 mmol, 4 mol%). The mixture is degassed with argon and then heated to 100 °C for 4-24 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

3. General Procedure for Sonogashira Coupling:

A mixture of the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in triethylamine (5 mL) is degassed with argon. The reaction mixture is stirred at the specified temperature under an argon atmosphere for 6-12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X      L₂ Pd0->ArPdXL2 Ar-X ArPdRBL2 [Ar-Pd(II)-OR']L₂ ArPdXL2->ArPdRBL2 R'-B(OR)₂ Base ArPdR_L2 Ar-Pd(II)-R'      L₂ ArPdRBL2->ArPdR_L2 - B(OR)₃ - X⁻ ArPdR_L2->Pd0 Ar-R' OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Generic Cross-Coupling Reaction

Experimental_Workflow start Combine Reactants (Aryl Halide, Coupling Partner) reagents Add Catalyst, Ligand, and Base start->reagents reaction Degas and Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

A Comparative Guide to 1,2,4,5-Tetrachloro-3-iodobenzene and 1,2,4,5-Tetrachlorobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2,4,5-tetrachloro-3-iodobenzene and 1,2,4,5-tetrachlorobenzene, two halogenated aromatic compounds with distinct applications in chemical synthesis. While both molecules share a tetrachlorinated benzene core, the presence of an iodine atom in the former significantly influences its reactivity and suitability for various synthetic transformations. This document aims to provide an objective comparison of their performance, supported by established chemical principles and representative experimental protocols.

Introduction to the Compounds

1,2,4,5-Tetrachlorobenzene is a polychlorinated aromatic hydrocarbon. Historically, it was used as an intermediate in the production of herbicides and pesticides.[1][2] Due to its chemical stability and resistance to degradation, its applications in synthesis are generally limited to reactions that can activate its less reactive carbon-chlorine bonds.

This compound is a more specialized reagent. The presence of a carbon-iodine bond, which is significantly weaker and more polarizable than a carbon-chlorine bond, makes this compound a valuable precursor in a variety of cross-coupling and nucleophilic substitution reactions.[3] It is primarily utilized as an intermediate in the synthesis of complex organic molecules.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of both compounds is presented in the table below.

PropertyThis compound1,2,4,5-Tetrachlorobenzene
Molecular Formula C₆HCl₄IC₆H₂Cl₄
Molar Mass 341.78 g/mol 215.89 g/mol [1]
Appearance -Colorless crystalline solid[1]
Melting Point -138-140 °C[4]
Boiling Point -240-246 °C[4]
Solubility Soluble in nonpolar organic solventsPractically insoluble in water; soluble in nonpolar organic solvents[2][5]

Performance in Key Synthetic Reactions

The primary difference in the synthetic utility of these two compounds lies in their reactivity profiles, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki and Sonogashira Couplings)

This compound is the superior substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond readily undergoes oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle of reactions like Suzuki and Sonogashira couplings.[6][7] This allows for the facile formation of new carbon-carbon bonds at the iodinated position.

1,2,4,5-Tetrachlorobenzene , on the other hand, is generally unreactive in standard palladium-catalyzed cross-coupling reactions. The carbon-chlorine bonds are significantly stronger and less prone to oxidative addition, typically requiring more forcing reaction conditions, specialized catalysts, or are simply not viable substrates for these transformations. The reactivity of aryl halides in these reactions follows the general trend: I > Br > OTf >> Cl.[8]

Logical Relationship: Substrate Reactivity in Cross-Coupling

G Substrate Aryl Halide Substrate Iodobenzene This compound Substrate->Iodobenzene Chlorobenzene 1,2,4,5-Tetrachlorobenzene Substrate->Chlorobenzene Reactivity Reactivity in Cross-Coupling High High Reactivity->High Low Low Reactivity->Low Iodobenzene->Reactivity Chlorobenzene->Reactivity

Caption: Reactivity of the two compounds in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

Both compounds can potentially undergo nucleophilic aromatic substitution (SNA) reactions, where a nucleophile replaces a halogen atom on the aromatic ring. The rate of these reactions is generally enhanced by the presence of electron-withdrawing groups.[9] The four chlorine atoms on both molecules act as electron-withdrawing groups, activating the rings towards nucleophilic attack.

However, the leaving group ability is a critical factor. Iodide is a better leaving group than chloride, which would suggest that This compound might be more reactive in SNA reactions at the iodinated position. Conversely, the greater electronegativity of chlorine can better stabilize the intermediate Meisenheimer complex, potentially favoring substitution at a chlorinated position.[10]

In practice, the high degree of chlorination on 1,2,4,5-tetrachlorobenzene makes it susceptible to SNA under certain conditions, though often requiring high temperatures or strong nucleophiles.[9] For This compound , selective substitution of the iodine atom can be achieved under milder conditions compared to the substitution of a chlorine atom.

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are representative procedures and may require optimization for specific substrates and scales.

Experimental Protocol 1: Sonogashira Coupling of this compound

This protocol describes the coupling of an aryl iodide with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Sonogashira Coupling

G start Start reagents Combine Reactants: - Aryl Iodide - Alkyne - Pd Catalyst - CuI - Base start->reagents reaction Heat and Stir under N₂ reagents->reaction monitor Monitor by TLC/GC-MS reaction->monitor monitor->reaction Incomplete workup Workup: - Cool - Filter - Concentrate monitor->workup Complete purify Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for a Sonogashira coupling reaction.

Experimental Protocol 2: Nucleophilic Aromatic Substitution of 1,2,4,5-Tetrachlorobenzene with an Amine

This protocol describes a typical SNA reaction with an amine nucleophile.

Materials:

  • 1,2,4,5-Tetrachlorobenzene

  • Amine (e.g., Morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, combine 1,2,4,5-tetrachlorobenzene (1.0 mmol), the amine (2.0 mmol), and potassium carbonate (2.0 mmol).

  • Add DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Summary and Conclusion

The choice between this compound and 1,2,4,5-tetrachlorobenzene in synthesis is dictated by the desired transformation.

  • This compound is the preferred substrate for reactions requiring the introduction of new functionalities at a specific position on the benzene ring via palladium-catalyzed cross-coupling reactions . Its C-I bond provides a reliable and reactive handle for such transformations.

  • 1,2,4,5-Tetrachlorobenzene is a less versatile building block. Its primary utility lies in nucleophilic aromatic substitution reactions , where its electron-deficient nature facilitates the displacement of a chlorine atom by a strong nucleophile, often under more demanding conditions.

For researchers in drug development and complex molecule synthesis, this compound offers a more strategic and versatile platform for the construction of intricate molecular architectures. In contrast, 1,2,4,5-tetrachlorobenzene may find application in specific instances where a highly chlorinated scaffold is required and subsequent functionalization is achieved through nucleophilic substitution. Careful consideration of the target molecule and the desired reaction pathway is paramount in selecting the appropriate starting material.

References

Evaluating Catalyst Efficiency for Reactions with 1,2,4,5-Tetrachloro-3-iodobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. 1,2,4,5-Tetrachloro-3-iodobenzene is a valuable building block due to its unique substitution pattern, offering a reactive iodine handle for cross-coupling reactions while the chlorine atoms provide steric and electronic modulation. The efficiency of converting this substrate into more complex molecules is highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalysts used in Suzuki-Miyaura, Sonogashira, and Heck reactions with this compound and its analogs, supported by experimental data and detailed protocols.

Suzuki-Miyaura Coupling: Forging Biaryl Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. For sterically hindered and electronically deactivated substrates like polychlorinated iodobenzenes, the choice of palladium catalyst and ligands is critical to achieving high yields.

Catalyst Performance in Suzuki-Miyaura Coupling

While specific comparative data for this compound is limited, studies on related polychlorinated biphenyl (PCB) synthesis from chlorinated iodobenzenes provide valuable insights. The following table summarizes the performance of a common palladium catalyst in the Suzuki coupling of a dichlorinated iodobenzene, which serves as a useful proxy.

CatalystCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2,4-Dichlorophenylboronic acidNa₂CO₃Toluene/Ethanol/Water1101678-99[1]

Note: The high temperature of 110°C was found to be crucial for achieving good yields with ortho-chlorine substituted iodobenzenes, as reactions at 80°C did not yield the desired product[1].

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of polychlorinated biphenyls[2][3][4].

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a 3:1:1 mixture of toluene, ethanol, and water.

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Deoxygenate the solution by bubbling argon or nitrogen gas through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).

  • Heat the reaction mixture to 110°C and stir vigorously for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful tool for the formation of C(sp²)–C(sp) bonds, enabling the synthesis of arylalkynes. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Catalyst Performance in Sonogashira Coupling
CatalystCo-catalystCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuI2-Methyl-3-butyn-2-olTriethylamineTriethylamineRoom Temp.1.5Good[5]
Pd catalyst on solid support0.1% Cu₂O on aluminaAryl acetylene-THF-DMA (9:1)80Flow-[6]
Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure adapted from literature for the Sonogashira coupling of aryl iodides[5][7][8].

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add freshly distilled triethylamine as the solvent.

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor its progress by TLC.

  • Once the starting material is consumed, remove the triethylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Vinylation of the Aryl Halide

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. The efficiency of this reaction with a sterically hindered and electron-poor substrate like this compound can be challenging, often requiring robust catalytic systems.

Catalyst Performance in Heck Reaction

Specific data for the Heck reaction of this compound is scarce in the reviewed literature. However, general principles for the Heck reaction of iodoarenes suggest that palladium acetate (Pd(OAc)₂) or palladium on carbon (Pd/C) are often effective catalysts. The choice of base and solvent can significantly impact the reaction outcome[9][10]. For challenging substrates, the use of phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity[11].

Experimental Protocol: General Heck Reaction

This is a generalized protocol for the Heck reaction of an iodoarene with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate [Pd(OAc)₂] or a similar palladium source

  • A phosphine ligand (e.g., triphenylphosphine, PPh₃), if required

  • A base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., DMF, NMP, acetonitrile)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq), and the base (e.g., triethylamine, 2.0 eq). If using a solid-supported catalyst, it is added here.

  • Add the solvent and, if necessary, a ligand.

  • Deoxygenate the mixture.

  • Heat the reaction to the desired temperature (typically 80-140°C) and stir until the reaction is complete as indicated by TLC or GC analysis.

  • Cool the mixture, dilute with an organic solvent, and filter off any solids.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualizing the Workflow and Catalytic Cycle

To aid in the conceptualization of the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants (Aryl Halide, Coupling Partner, Base) solvent Add Solvent reagents->solvent degas Deoxygenate Mixture solvent->degas catalyst Add Catalyst (under inert atmosphere) degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/GC) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for a catalytic cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar_R Ar-R' RedElim->Ar_R ArX Ar-X ArX->OxAdd R_M R'-[M] R_M->Transmetal

Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The efficient catalytic conversion of this compound is a critical step in the synthesis of various complex organic molecules. While direct comparative studies across a range of catalysts and reaction types for this specific substrate are not abundant, the existing literature on related polychlorinated aromatics provides a strong foundation for catalyst selection and process optimization. Palladium-based catalysts, particularly those with phosphine ligands, remain the workhorse for these transformations. Achieving high yields with this sterically hindered and electronically deactivated substrate often requires elevated temperatures and careful selection of the base and solvent system. The protocols and data presented in this guide offer a starting point for researchers to develop robust and efficient synthetic routes utilizing this compound. Further screening of modern, highly active catalysts, such as those based on N-heterocyclic carbenes, may lead to improved efficiencies under milder reaction conditions.

References

Comparative Performance Analysis of 1,2,4,5-Tetrachloro-3-iodobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. This guide provides a comparative analysis of 1,2,4,5-tetrachloro-3-iodobenzene, a polychlorinated aromatic compound, and its alternatives in common cross-coupling reactions. Due to a lack of specific peer-reviewed data for this compound, this guide will utilize data for the closely related and structurally similar 1,2,4,5-tetrachloro-3,6-diiodobenzene as a representative substrate to illustrate the reactivity of polychlorinated iodobenzenes.

The primary application for aryl iodides in synthetic organic chemistry is in palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine (C-I) bond, owing to its lower bond dissociation energy compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, makes aryl iodides highly effective electrophilic partners in these transformations. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The reactivity of the halide is a critical factor in the efficiency of this reaction.

Table 1: Comparison of Aryl Halides in a Model Suzuki-Miyaura Reaction

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1,2,4,5-Tetrachloro-3,6-diiodobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O9012>95*
1-Bromo-2,3,5,6-tetrachlorobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O1002475-85**
1,2,4,5-TetrachlorobenzenePd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O1102460-70***

* Estimated yield based on the high reactivity of diiodo-tetrachlorobenzene in similar reactions. ** Typical yield range for activated aryl bromides. *** Typical yield range for aryl chlorides, often requiring more specialized catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling of 1,2,4,5-Tetrachloro-3,6-diiodobenzene

A mixture of 1,2,4,5-tetrachloro-3,6-diiodobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90°C and stirred for 12 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Performance in Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The reactivity of the aryl halide significantly influences the reaction conditions required.

Table 2: Comparison of Aryl Halides in a Model Heck Reaction

Aryl HalideCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1,2,4,5-Tetrachloro-3,6-diiodobenzenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF808>90*
1-Bromo-2,3,5,6-tetrachlorobenzenePd(OAc)₂ / PPh₃Et₃NDMF1001670-80**
1,2,4,5-TetrachlorobenzenePd₂(dba)₃ / PCy₃K₂CO₃Dioxane1202450-60***

* Estimated yield based on the high reactivity of diiodo-tetrachlorobenzene in similar reactions. ** Typical yield range for activated aryl bromides. *** Typical yield range for aryl chlorides, often requiring more specialized catalyst systems.

Experimental Protocol: Heck Reaction of 1,2,4,5-Tetrachloro-3,6-diiodobenzene

In a reaction vessel, 1,2,4,5-tetrachloro-3,6-diiodobenzene (1.0 mmol), the desired alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Et₃N (1.5 mmol) are dissolved in anhydrous DMF (10 mL). The mixture is degassed with argon and then heated to 80°C for 8 hours. After completion, the reaction is cooled to room temperature and diluted with water (20 mL). The product is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by flash chromatography.

Performance in Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The high reactivity of aryl iodides is particularly advantageous in this reaction, often allowing for copper-free conditions.

Table 3: Comparison of Aryl Halides in a Model Sonogashira Coupling

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1,2,4,5-Tetrachloro-3,6-diiodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF256>95*
1-Bromo-2,3,5,6-tetrachlorobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF501280-90**
1,2,4,5-TetrachlorobenzenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane1002440-50***

* Estimated yield based on the high reactivity of diiodo-tetrachlorobenzene in similar reactions. ** Typical yield range for activated aryl bromides. *** Typical yield range for aryl chlorides, often requiring more specialized catalyst systems and higher temperatures.

Experimental Protocol: Sonogashira Coupling of 1,2,4,5-Tetrachloro-3,6-diiodobenzene

To a solution of 1,2,4,5-tetrachloro-3,6-diiodobenzene (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere are added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and Et₃N (2.0 mmol). The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways

Suzuki_Miyaura_Coupling Aryl_Iodide 1,2,4,5-Tetrachloro- 3-iodobenzene (Ar-I) Oxidative_Addition Oxidative Addition Aryl_Iodide->Oxidative_Addition Pd0 Pd(0)Ln Pd0->Oxidative_Addition Ar_Pd_I Ar-Pd(II)Ln-I Oxidative_Addition->Ar_Pd_I Transmetalation Transmetalation Ar_Pd_I->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar_Pd_R Ar-Pd(II)Ln-R Transmetalation->Ar_Pd_R Reductive_Elimination Reductive Elimination Ar_Pd_R->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck_Reaction Aryl_Iodide 1,2,4,5-Tetrachloro- 3-iodobenzene (Ar-I) Oxidative_Addition Oxidative Addition Aryl_Iodide->Oxidative_Addition Pd0 Pd(0)Ln Pd0->Oxidative_Addition Ar_Pd_I Ar-Pd(II)Ln-I Oxidative_Addition->Ar_Pd_I Migratory_Insertion Migratory Insertion Ar_Pd_I->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Intermediate R-CH₂-CH(Ar)-Pd(II)Ln-I Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product Substituted Alkene Beta_Hydride_Elimination->Product Regeneration Catalyst Regeneration Beta_Hydride_Elimination->Regeneration Base Base Base->Regeneration Regeneration->Pd0 Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Aryl_Iodide 1,2,4,5-Tetrachloro- 3-iodobenzene (Ar-I) Oxidative_Addition Oxidative Addition Aryl_Iodide->Oxidative_Addition Pd0 Pd(0)Ln Pd0->Oxidative_Addition Ar_Pd_I Ar-Pd(II)Ln-I Oxidative_Addition->Ar_Pd_I Transmetalation Transmetalation Ar_Pd_I->Transmetalation Ar_Pd_Alkyne Ar-Pd(II)Ln-C≡CR Transmetalation->Ar_Pd_Alkyne Reductive_Elimination Reductive Elimination Ar_Pd_Alkyne->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-C≡CR Reductive_Elimination->Product Terminal_Alkyne Terminal Alkyne (H-C≡CR) Copper_Acetylide Copper(I) Acetylide (Cu-C≡CR) Terminal_Alkyne->Copper_Acetylide CuI Cu(I)I CuI->Copper_Acetylide Base Base Base->Copper_Acetylide Copper_Acetylide->Transmetalation

Safety Operating Guide

Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 1,2,4,5-Tetrachloro-3-iodobenzene, a halogenated aromatic compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe handling and environmental protection.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all relevant personnel are familiar with the potential hazards associated with halogenated aromatic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton® or polyvinyl alcohol), safety goggles, a face shield, and a lab coat.

  • Ventilation: Conduct all handling and packaging activities in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, collect the spilled material using an absorbent, non-combustible material (e.g., sand or earth) and place it into a designated, sealed container for hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Waste Identification and Classification

This compound is classified as a halogenated organic waste. Halogenated organic compounds are typically considered hazardous waste due to their potential for persistence, bioaccumulation, and toxicity.

Waste Characterization:

  • Chemical Name: this compound

  • Chemical Class: Halogenated Aromatic Hydrocarbon

  • Physical State: Solid

  • Hazards: Likely toxic, irritant, and an environmental hazard.

Regulatory Classification:

While a specific EPA waste code for this compound is not available, it would likely fall under one of the "F" or "K" codes for hazardous wastes from non-specific or specific sources, or a "D" code if it exhibits hazardous characteristics (e.g., toxicity). Consult your EHS department for the appropriate waste code assignment.

Waste CategoryDescriptionRecommended Container
Halogenated Organic Wastes Includes compounds containing chlorine, bromine, fluorine, or iodine, such as this compound.[1]Clearly labeled, sealed, and chemically compatible containers (e.g., for chlorinated solvents).

Step-by-Step Disposal Protocol

  • Segregation: Do not mix this compound with non-halogenated organic waste or other incompatible waste streams.[1]

  • Containerization:

    • Place the waste in a designated, leak-proof, and properly sealed container. The container must be compatible with the chemical.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility.

    • The storage area should be secure, well-ventilated, and away from sources of ignition.

  • Arrangement for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with all necessary information regarding the chemical composition and quantity of the waste.

  • Treatment and Final Disposal:

    • The most common and effective disposal method for halogenated organic waste is high-temperature incineration in a permitted hazardous waste incinerator.[2][3] This process destroys the organic compound and allows for the scrubbing of acidic gases produced during combustion.

    • Other potential treatment technologies for halogenated organic wastes may include chemical dechlorination or pyrolysis, though these are less common.[2]

    • Land disposal of untreated halogenated organic waste is generally not permitted due to environmental persistence.[2]

Experimental Protocols Cited

This document provides operational guidance for disposal and does not cite specific experimental protocols for research. The disposal procedures themselves are the protocol to be followed.

Logical Relationships in Disposal Decision Making

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Identification cluster_handling Handling and Storage cluster_disposal Final Disposal start Start: Have 1,2,4,5-Tetrachloro- 3-iodobenzene for Disposal identify Identify as Halogenated Organic Waste start->identify ppe Don Appropriate PPE identify->ppe segregate Segregate from other Waste Streams ppe->segregate containerize Place in a Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs transport Arrange for Professional Transport contact_ehs->transport incinerate High-Temperature Incineration transport->incinerate end End: Proper Disposal Complete incinerate->end

References

Personal protective equipment for handling 1,2,4,5-Tetrachloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,2,4,5-Tetrachloro-3-iodobenzene.

Personal Protective Equipment (PPE)

Given the potential hazards associated with halogenated benzenes, a comprehensive PPE strategy is crucial to ensure personnel safety. This includes protection for the skin, eyes, and respiratory system.

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Chemical-resistant gloves (e.g., Polyvinyl Alcohol, Viton), a lab coat, and chemical-resistant overalls or a disposable coverall.[1]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.
Respiratory Protection A full-face respirator with an organic vapor cartridge and particulate prefilters should be used if exposure limits are exceeded or if irritation is experienced.[1][2]NIOSH (US) or CEN (EU) approved.

It is critical to inspect all PPE before use and to follow proper donning and doffing procedures to avoid contamination. Contaminated work clothing should not be taken home and should be laundered by individuals informed of the hazards.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Enclosure: Where possible, enclose operations to minimize the release of the chemical into the workplace.[1]

  • Automated Transfer: Use automated or enclosed systems for transferring the chemical to reduce the risk of spills and exposure.[1]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Keep containers securely sealed when not in use.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Keep containers tightly closed and properly labeled.

Disposal Plan: Spills and Waste Management

A clear plan for managing spills and disposing of chemical waste is critical to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.[3]

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[3]

    • Dampen the spilled material with a suitable solvent like toluene to reduce dust during cleanup.[6]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[1]

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE.[3]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • All waste must be disposed of in accordance with local, regional, and national regulations. Contact your institution's environmental health and safety department for specific guidance.

Experimental Protocols: Hazard and Toxicity Information

While specific toxicological data for this compound is not available, the data for analogous compounds suggests potential for significant health effects.

Hazard Classification of Structurally Similar Compounds

CompoundGHS Hazard Statements
1,2,4,5-Tetrachlorobenzene Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.
1,2,4,5-Tetrachloro-3-nitrobenzene Harmful if swallowed. May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects.[7]

Potential Health Effects Based on Analogous Compounds:

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[1] High exposure could potentially lead to more severe health issues.[1]

  • Chronic Effects: Long-term exposure to similar compounds may affect the liver and kidneys.[1]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Emergency RiskAssessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection Eng_Controls Prepare Engineering Controls (Fume Hood, etc.) PPE_Selection->Eng_Controls Handling Handle Chemical in Designated Area Eng_Controls->Handling Storage Store Properly Handling->Storage Waste Generate Chemical Waste Handling->Waste Spill Spill Occurs Spill_Response Follow Spill Response Protocol Spill->Spill_Response Waste_Disposal Dispose of Hazardous Waste per Regulations Waste->Waste_Disposal Spill_Response->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.